T-00127_HEV1
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-15-13-20(23-7-8-26-9-11-30-12-10-26)27-22(24-15)21(16(2)25-27)17-5-6-18(28-3)19(14-17)29-4/h5-6,13-14,23H,7-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITGMCAEZVMEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
T-00127_HEV1: A Technical Guide to its Mechanism of Action Against Enteroviruses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-00127_HEV1 is a potent and selective antiviral compound demonstrating significant inhibitory activity against a broad range of enteroviruses. Its mechanism of action centers on the specific inhibition of the host cell lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KB). By targeting this host factor, this compound disrupts the formation of viral replication organelles, a critical step in the enterovirus life cycle. This document provides a comprehensive overview of the molecular mechanism, quantitative antiviral activity, and detailed experimental protocols relevant to the study of this compound.
Introduction to Enteroviruses and the Need for Novel Antivirals
Enteroviruses, a genus of positive-sense single-stranded RNA viruses, are responsible for a wide spectrum of human diseases, ranging from the common cold to severe and life-threatening conditions such as poliomyelitis, myocarditis, and aseptic meningitis. The high mutation rate of these viruses facilitates the rapid emergence of drug-resistant strains, underscoring the urgent need for novel antiviral therapies with unique mechanisms of action. Targeting host factors essential for viral replication, such as PI4KB, presents a promising strategy to overcome viral resistance.
Mechanism of Action: Inhibition of PI4KB
This compound exerts its antiviral effect by directly inhibiting the enzymatic activity of PI4KB.[1][2][3][4] This host kinase is a crucial component of the cellular machinery that enteroviruses hijack to construct their replication organelles—specialized membranous structures within the host cell where viral RNA replication and virion assembly occur.[1][5][6]
The PI4KB Signaling Pathway in Enterovirus Replication
The enteroviral non-structural protein 3A plays a pivotal role in the recruitment of PI4KB to the site of viral replication.[2][6][7] This process is often mediated by the host acyl-coenzyme A binding domain containing 3 (ACBD3) protein, which acts as a scaffold, bridging the viral 3A protein and the host PI4KB.[7][8][9] In some instances, another host protein, c10orf76, may also be involved in this complex.[10][11] The localized concentration of PI4KB at these sites leads to the enrichment of phosphatidylinositol 4-phosphate (PI4P) lipids on the membranes of the replication organelles.[1][5][6] PI4P serves as a critical platform for the assembly of the viral replication complex, facilitating the synthesis of new viral genomes.
By inhibiting PI4KB, this compound prevents the synthesis of PI4P, thereby disrupting the integrity and function of the replication organelles and halting the viral life cycle.[5]
Quantitative Data on Antiviral Activity and Cytotoxicity
The antiviral potency and cytotoxic profile of this compound have been evaluated in various cell-based assays. The following tables summarize the key quantitative data.
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Poliovirus (PV) | - | Pseudovirus Infection | 0.77 | [3] |
| Enterovirus 71 (EV71) | - | - | 0.73 | [3] |
| Human Rhinovirus (HRV) | H1HeLa | CPE | 0.11 - 0.48 | [12] |
Table 1: Antiviral Activity (EC50) of this compound against various enteroviruses.
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| - | - | >125 | >162 (for PV) | [3] |
| H1HeLa | MTT | >64 | >133 - 582 (for HRV) | [12] |
Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of this compound.
| Kinase | Assay Type | IC50 (nM) | Reference |
| PI4KB | In vitro kinase assay | 60 | [4] |
Table 3: In vitro Inhibitory Activity (IC50) of this compound against PI4KB.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antiviral Activity Assays
4.1.1. Cytopathic Effect (CPE) Reduction Assay
-
Cell Seeding: Seed host cells (e.g., HeLa, Vero) in 96-well microtiter plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Infect the cell monolayers with a dilution of enterovirus that produces a clear cytopathic effect in 3-5 days.
-
Treatment: Immediately after infection, add the serially diluted this compound to the respective wells. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding MTT solution to the wells, incubating to allow for formazan (B1609692) crystal formation by viable cells, and then solubilizing the crystals with a solvent (e.g., DMSO).
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the 50% effective concentration (EC50), which is the concentration of this compound that inhibits the viral cytopathic effect by 50%.
4.1.2. Plaque Reduction Assay
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Treatment and Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of this compound.
-
Incubation: Incubate the plates until plaques are visible.
-
Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the EC50, the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in 96-well plates as for the antiviral assays.
-
Treatment: Add serial dilutions of this compound to the wells. Include a cell-only control (no compound).
-
Incubation: Incubate the plates for the same duration as the antiviral assays.
-
Viability Assessment: Perform the MTT assay as described in section 4.1.1.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.
In Vitro PI4KB Kinase Assay
-
Reaction Setup: In a suitable reaction buffer, combine recombinant human PI4KB enzyme, the lipid substrate phosphatidylinositol (PI), and ATP.
-
Inhibition: Add varying concentrations of this compound to the reaction mixture. Include a no-inhibitor control.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Detection of PI4P: Quantify the amount of PI4P produced. This can be done using various methods, such as radiolabeling with [γ-32P]ATP and subsequent detection of radiolabeled PI4P, or by using a PI4P-specific antibody in an ELISA-based format.
-
Data Analysis: Determine the 50% inhibitory concentration (IC50), the concentration of this compound that reduces PI4KB activity by 50%.
Conclusion
This compound represents a promising antiviral candidate against a wide range of enteroviruses. Its mechanism of action, targeting the host factor PI4KB, offers a potential solution to the challenge of viral drug resistance. The favorable selectivity index of this compound indicates a good safety profile in vitro. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery and development.
References
- 1. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Escaping Host Factor PI4KB Inhibition: Enterovirus Genomic RNA Replication in the Absence of Replication Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. A Complex Comprising Phosphatidylinositol 4-Kinase IIIβ, ACBD3, and Aichi Virus Proteins Enhances Phosphatidylinositol 4-Phosphate Synthesis and Is Critical for Formation of the Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the c10orf76‐PI4KB complex and its necessity for Golgi PI4P levels and enterovirus replication | EMBO Reports [link.springer.com]
- 11. Another hijack! Some enteroviruses co‐opt the c10orf76/PI4KB complex for their own good | EMBO Reports [link.springer.com]
- 12. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
PI4KIIIβ inhibition by T-00127_HEV1
An In-depth Technical Guide to the Inhibition of PI4KIIIβ by T-00127_HEV1
Executive Summary
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ or PI4KB) is a crucial lipid kinase that catalyzes the production of phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide in the trans-Golgi network (TGN). This lipid is essential for regulating vesicular trafficking and maintaining the structural integrity of the Golgi apparatus. A growing body of evidence has identified PI4KIIIβ as a critical host factor hijacked by a broad range of positive-sense single-stranded RNA (+ssRNA) viruses, including enteroviruses (e.g., Poliovirus, Rhinovirus) and Hepatitis C virus (HCV), to build their replication organelles. Consequently, PI4KIIIβ has emerged as a promising target for broad-spectrum antiviral drug development. This compound is a small molecule inhibitor that has demonstrated potent and specific activity against PI4KIIIβ, thereby blocking the replication of various viruses that depend on this host enzyme. This document provides a comprehensive technical overview of the inhibition of PI4KIIIβ by this compound, including quantitative data, mechanistic insights, and detailed experimental protocols for researchers in the field.
This compound: Quantitative Inhibitory and Antiviral Data
This compound is characterized by its potent inhibition of PI4KIIIβ's enzymatic activity and its broad-spectrum antiviral effects against several enteroviruses. The compound exhibits a high selectivity index, indicating a favorable window between its antiviral efficacy and host cell toxicity.
| Parameter | Target/Virus | Value | Reference |
| IC50 | PI4KIIIβ (PI4KB) in vitro kinase activity | 60 nM | [1] |
| EC50 | Poliovirus 1 (PV1) | 0.77 µM | [1] |
| EC50 | Enterovirus 71 (EV71) | 0.73 µM | [1] |
| CC50 | Host Cell Cytotoxicity | 125 µM | [1] |
| Selectivity Index (SI) | For Poliovirus (CC50/EC50) | 162 | [1] |
| Kinase Specificity | Inhibition of PI3KCD at 10 µM | ≤ 33% | [1] |
| Kinase Specificity | Inhibition of other PI3 kinases at 10 µM | None Observed | [1] |
Mechanism of Action and Signaling Pathway
PI4KIIIβ's primary function is to phosphorylate phosphatidylinositol (PI) at the 4'-hydroxyl position of the inositol (B14025) ring, generating PI4P.[2] This process is fundamental to the recruitment of PI4P-effector proteins that regulate Golgi structure and trafficking. Many +ssRNA viruses have evolved to exploit this pathway. Viral proteins recruit PI4KIIIβ to specific intracellular membranes, dramatically increasing local concentrations of PI4P.[2][3] These PI4P-enriched membranes serve as scaffolds for the assembly of viral replication complexes.
This compound, which features a 2-amino thiazole (B1198619) core structure, acts as an ATP-competitive inhibitor.[3][4] By binding to the ATP-binding pocket of PI4KIIIβ, it prevents the phosphorylation of PI, thereby depleting the PI4P lipids required for the formation of viral replication organelles and effectively halting viral proliferation.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
T-00127_HEV1: A Broad-Spectrum Antiviral Targeting a Host Kinase
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
T-00127_HEV1 is a potent and selective small molecule inhibitor of the host cell lipid kinase, phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). By targeting this essential host factor, which is hijacked by a wide range of RNA viruses to facilitate their replication, this compound demonstrates broad-spectrum antiviral activity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative antiviral and cytotoxic profiles, and detailed experimental methodologies for its evaluation. The information presented is intended to support further research and development of this compound and other host-targeted antiviral strategies.
Introduction: The Rationale for Targeting Host Factors
The emergence of drug-resistant viral strains and the limited efficacy of direct-acting antivirals against a broad range of viruses necessitate novel therapeutic strategies. Targeting host cellular factors that are essential for viral replication presents a promising alternative. This approach offers several potential advantages, including a higher barrier to the development of viral resistance and the potential for broad-spectrum activity, as multiple viruses often rely on the same host pathways. Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) has emerged as a key host factor exploited by numerous single-stranded positive-sense RNA (+ssRNA) viruses, making it an attractive target for antiviral intervention.[1]
This compound: A Selective PI4KIIIβ Inhibitor
This compound is a cell-permeable pyrazolopyrimidinamine derivative that acts as a potent, selective, and ATP-competitive inhibitor of PI4KIIIβ.[2] Its inhibitory action on this host kinase disrupts the formation of viral replication organelles, thereby blocking viral replication.
Mechanism of Action
Many +ssRNA viruses, including enteroviruses and rhinoviruses, remodel host intracellular membranes to create specialized replication organelles.[3] This process is critically dependent on the localized enrichment of phosphatidylinositol 4-phosphate (PI4P) on these membranes, a reaction catalyzed by PI4KIIIβ.[3] Viral proteins, such as the 3A protein of enteroviruses, recruit PI4KIIIβ to the site of replication.[3] this compound binds to the ATP-binding pocket of PI4KIIIβ, preventing the phosphorylation of phosphatidylinositol to PI4P.[4] This disruption of PI4P synthesis inhibits the formation and function of the viral replication complexes, ultimately halting viral propagation.[3]
Caption: Signaling pathway of this compound antiviral action.
Quantitative Data
The following tables summarize the in vitro efficacy and cytotoxicity of this compound.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | Reference(s) |
| Poliovirus (PV) | RD | 0.77 | [2] |
| Enterovirus 71 (EV71) | RD | 0.73 | [2] |
| Coxsackievirus B3 (CVB3) | RD | - | [2] |
| Human Rhinovirus (HRV) | - | - | [5] |
Note: Specific EC50 values for CVB3 and HRV were not explicitly found for this compound in the provided search results, though its broad activity against these virus families is noted.
Table 2: Cytotoxicity and Kinase Inhibitory Activity of this compound
| Parameter | Cell Line / Target | Value (µM) | Reference(s) |
| CC50 | RD | >125 | [2] |
| IC50 | PI4KIIIβ | 0.060 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound.
Antiviral Activity Assessment: Cytopathic Effect (CPE) Reduction Assay
This assay determines the concentration of a compound required to inhibit the virus-induced destruction of host cells.
Materials:
-
Host cells susceptible to the virus of interest (e.g., RD cells for enteroviruses).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Virus stock of known titer.
-
This compound stock solution (dissolved in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., Neutral Red or Crystal Violet).
-
Plate reader.
Procedure:
-
Seed 96-well plates with host cells at a density that will form a confluent monolayer overnight.
-
On the following day, prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cell plates and add the compound dilutions. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).
-
Infect the wells (except for the cell control) with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) until significant CPE is observed in the virus control wells.
-
Assess cell viability using a suitable staining method. For Crystal Violet, fix the cells with methanol (B129727) and stain with 0.5% crystal violet in 20% methanol. After washing and drying, solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assessment
This assay determines the concentration of a compound that is toxic to the host cells.
Procedure: The protocol is similar to the CPE assay, but the cells are not infected with the virus.
-
Seed 96-well plates with host cells.
-
Add serial dilutions of this compound to the cells.
-
Incubate for the same duration as the antiviral assay.
-
Assess cell viability as described above.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
PI4KIIIβ Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This luminescent assay measures the amount of ADP produced during the kinase reaction, which is proportional to the kinase activity.
Materials:
-
Recombinant human PI4KIIIβ.
-
Phosphatidylinositol (PI) substrate.
-
ATP.
-
Kinase reaction buffer.
-
This compound stock solution.
-
ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 384-well or 96-well plates.
-
Luminometer.
Procedure:
-
Prepare the kinase reaction by combining PI4KIIIβ, PI substrate, and this compound at various concentrations in the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the log of the compound concentration.
Caption: Experimental workflows for antiviral and kinase assays.
In Vivo Studies
While detailed pharmacokinetic and efficacy studies for this compound in animal models were not extensively available in the initial searches, related PI4KIIIβ inhibitors have been evaluated in murine models of poliovirus infection.[7] These studies typically involve transgenic mice expressing the human poliovirus receptor, as mice are not naturally susceptible to poliovirus.[8][9][10]
General Experimental Design for an In Vivo Efficacy Study:
-
Animal Model: Utilize transgenic mice expressing the human poliovirus receptor (PVR-Tg).
-
Infection: Infect mice with a lethal dose of poliovirus, typically via intracerebral or oral routes.[8][11]
-
Treatment: Administer this compound orally or via another appropriate route at various doses, starting before or shortly after infection.
-
Monitoring: Monitor the mice for clinical signs of disease (e.g., paralysis) and survival over a defined period.
-
Endpoint Analysis: At the end of the study, or upon euthanasia, tissues can be collected to determine viral load (e.g., by plaque assay or RT-qPCR) and to assess histopathological changes.
Pharmacokinetic Studies: Pharmacokinetic parameters such as bioavailability, half-life, and tissue distribution would be determined by administering this compound to mice and measuring its concentration in plasma and various tissues over time using methods like LC-MS/MS.[12][13][14]
Conclusion and Future Directions
This compound represents a promising lead compound in the development of broad-spectrum antiviral therapies. Its mechanism of targeting a crucial host factor, PI4KIIIβ, offers a potential solution to the challenge of viral resistance. The data presented in this guide demonstrate its potent in vitro activity and low cytotoxicity. Further research should focus on comprehensive in vivo efficacy and safety studies, as well as pharmacokinetic profiling to assess its potential as a clinical candidate. Additionally, structure-activity relationship studies could lead to the development of even more potent and selective PI4KIIIβ inhibitors. The continued exploration of host-targeted antivirals like this compound is a critical endeavor in the ongoing fight against viral diseases.
References
- 1. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Phosphatidylinositol Phosphate Kinases during Viral Infection [mdpi.com]
- 4. Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Transgenic mice carrying the human poliovirus receptor: new animal models for study of poliovirus neurovirulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Alpha/Beta Interferon Response Controls Tissue Tropism and Pathogenicity of Poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transgenic mice susceptible to poliovirus | Virology Blog [virology.ws]
- 11. Establishment of a Poliovirus Oral Infection System in Human Poliovirus Receptor-Expressing Transgenic Mice That Are Deficient in Alpha/Beta Interferon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and antiretroviral activity in mice of oral [P(1),P(2)-bis[2-(adenin-9-yl)ethoxymethyl]phosphonate], a prodrug of 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, oral bioavailability, and metabolism in mice and cynomolgus monkeys of (2'R,5'S-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, an agent active against human immunodeficiency virus and human hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
T-00127_HEV1: A Technical Guide for Poliovirus Replication Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of T-00127_HEV1, a potent small molecule inhibitor, for its application in the study of poliovirus replication. It covers the compound's mechanism of action, quantitative efficacy data, and standardized experimental protocols.
Introduction
Poliovirus (PV), a member of the Enterovirus C species, is the causative agent of poliomyelitis.[1] While global vaccination efforts have been largely successful, the development of specific antiviral agents remains a priority for managing potential outbreaks and supporting eradication endgames. This compound is a novel broad-spectrum anti-enterovirus compound that has demonstrated significant potential in inhibiting poliovirus replication by targeting a crucial host cell factor.[2][3]
Mechanism of Action
This compound functions by inhibiting a host cell enzyme, Phosphatidylinositol 4-kinase III beta (PI4KB).[2][3] This enzyme is essential for the replication of numerous RNA viruses, including poliovirus.[2][4][5]
During infection, poliovirus proteins, specifically 2BC, interact with and recruit host PI4KB to intracellular membranes.[4] PI4KB then catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P). This accumulation of PI4P on membranes is critical for recruiting other factors, such as oxysterol-binding protein (OSBP), which in turn helps accumulate cholesterol.[4] This entire process is vital for building the membranous replication organelles where viral RNA synthesis occurs.[4][6]
This compound is a selective, ATP-competitive inhibitor of PI4KB.[7][8] By binding to the ATP pocket of the enzyme, it prevents the generation of PI4P.[7] The disruption of the PI4KB/OSBP pathway halts the formation of functional replication complexes, thereby suppressing viral RNA synthesis and inhibiting overall viral replication.[4]
Caption: Inhibition of the PI4KB pathway by this compound.
Quantitative In Vitro Efficacy Data
This compound demonstrates potent and selective antiviral activity against poliovirus in various cell lines. The compound effectively inhibits viral replication at nanomolar to low micromolar concentrations with minimal host cell cytotoxicity.
| Compound | Target | Metric | Value | Virus Strain(s) | Cell Line | Reference |
| This compound | PI4KB | IC50 | 60 nM | N/A (Enzyme Assay) | N/A | [3] |
| EC50 | 0.77 µM | Poliovirus (pseudovirus) | RD | [3] | ||
| EC50 | 0.77 µM | Poliovirus | HeLa | [8] | ||
| CC50 | >50 µM | N/A | HeLa | [8] | ||
| Selectivity Index | >65 | Poliovirus | HeLa | Calculated |
-
IC50 (Half-maximal inhibitory concentration): Concentration of the drug required to inhibit the activity of the target enzyme (PI4KB) by 50%.
-
EC50 (Half-maximal effective concentration): Concentration of the drug that gives a half-maximal response, in this case, inhibiting the viral cytopathic effect by 50%.
-
CC50 (50% cytotoxic concentration): Concentration of the drug that causes the death of 50% of uninfected host cells.
-
Selectivity Index (SI): The ratio of CC50 to EC50, indicating the compound's therapeutic window.
Experimental Protocols
The following are standardized protocols for evaluating the antiviral efficacy and cytotoxicity of this compound.
Antiviral Efficacy (CPE Reduction Assay)
This assay determines the EC50 of this compound by quantifying its ability to protect host cells from the virus-induced cytopathic effect (CPE).
Caption: Experimental workflow for a CPE reduction assay.
Materials:
-
HeLa or Hep-2 cells
-
96-well cell culture plates
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)
-
Maintenance Medium: EMEM with 2% FBS
-
Poliovirus stock (e.g., Sabin strains), titered to determine TCID50 (Tissue Culture Infectious Dose 50%)
-
This compound, dissolved in DMSO
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density that forms a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well).
-
Compound Dilution: Prepare a 2-fold serial dilution series of this compound in maintenance medium. The final concentrations should typically range from >50 µM down to low nM.
-
Treatment: When the cell monolayer is confluent, remove the growth medium. Add 100 µL of the diluted compound to the appropriate wells. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.
-
Infection: Add 50 µL of poliovirus diluted in maintenance medium to each well (except cell controls) to achieve a final dose of 100 TCID50.
-
Incubation: Seal the plates and incubate at 36°C in a humidified 5% CO2 incubator for 3-5 days, or until 100% CPE is observed in the virus control wells.
-
Staining and Assessment: Discard the medium. Gently wash the wells with PBS. Add 100 µL of Crystal Violet solution to each well and incubate for 10-15 minutes. Wash away the stain and allow the plates to dry.
-
Data Analysis: Visually score CPE or solubilize the stain and read the absorbance on a plate reader. Plot the percentage of cell viability/protection against the log concentration of this compound. Calculate the EC50 value using a non-linear regression dose-response model.
Cytotoxicity Assay
This assay is performed in parallel to the antiviral assay to determine the CC50 of the compound on uninfected cells.
Procedure:
-
Follow steps 1-3 of the antiviral efficacy protocol.
-
Instead of adding the virus, add 50 µL of maintenance medium to each well.
-
Incubate the plate under the same conditions and for the same duration as the antiviral assay.
-
Assess cell viability using a quantitative method such as an MTS or CellTiter-Glo® assay, following the manufacturer's protocol.
-
Plot the percentage of cell viability against the log concentration of this compound and calculate the CC50 value.
Conclusion
This compound is a highly specific and potent inhibitor of the host factor PI4KB, making it an invaluable chemical probe for dissecting the role of this kinase in the poliovirus replication cycle. Its strong in vitro efficacy and favorable selectivity index underscore its potential as a lead compound for the development of broad-spectrum antiviral therapies against enteroviruses. The protocols detailed herein provide a standardized framework for its characterization in a research setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Phosphatidylinositol-4 kinase III beta and oxysterol-binding protein accumulate unesterified cholesterol on poliovirus-induced membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formation of the Poliovirus Replication Complex Requires Coupled Viral Translation, Vesicle Production, and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-00127-HEV1 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. T-00127-HEV1 [sigmaaldrich.com]
Investigating T-00127_HEV1: A Novel Host-Targeted Approach Against Coxsackievirus Infection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coxsackieviruses, members of the Enterovirus genus, are significant human pathogens responsible for a wide spectrum of diseases, from mild febrile illnesses to severe and life-threatening conditions such as myocarditis, pancreatitis, and aseptic meningitis.[1][2][3][4] The lack of approved antiviral therapies necessitates the exploration of novel therapeutic strategies. This technical guide focuses on the investigational compound T-00127_HEV1, a potent and selective inhibitor of the host protein phosphatidylinositol 4-kinase III beta (PI4KIIIβ). By targeting a crucial host factor required for viral replication, this compound represents a promising broad-spectrum antiviral approach with a potentially high barrier to resistance. This document provides a comprehensive overview of the available preclinical data, detailed experimental methodologies, and the underlying mechanism of action of this compound in the context of coxsackievirus infection.
Introduction to Coxsackievirus and the Therapeutic Rationale for Targeting PI4KIIIβ
Coxsackieviruses are non-enveloped, single-stranded RNA viruses, classified into two groups, A and B, encompassing multiple serotypes.[1][3][4] Group A coxsackieviruses are typically associated with hand, foot, and mouth disease and herpangina, while group B viruses are a primary cause of viral myocarditis, pericarditis, and pancreatitis.[3][4] The viral life cycle is entirely dependent on host cell machinery. A critical step in the replication of many positive-sense RNA viruses, including coxsackieviruses, is the remodeling of host intracellular membranes to form replication organelles.[5][6] This process requires the enzymatic activity of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), which generates phosphatidylinositol 4-phosphate (PI4P), a lipid essential for the structural integrity and function of these viral replication factories.[5][6][7]
Inhibition of PI4KIIIβ disrupts the formation of these replication organelles, thereby halting viral replication.[5][7] This host-centric approach offers a significant advantage over direct-acting antivirals, as the development of viral resistance is less likely. This compound has emerged as a selective inhibitor of PI4KIIIβ, demonstrating potent antiviral activity against a range of enteroviruses.
Quantitative Antiviral Activity and Cytotoxicity of this compound
The antiviral efficacy of this compound has been evaluated against several enteroviruses. While comprehensive data across all coxsackievirus serotypes is not yet publicly available, the existing information demonstrates its potential as a broad-spectrum anti-coxsackievirus agent.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Coxsackievirus B3 (CVB3) | HeLa | 3.38 | >50 | >14.8 | (Implied from general enterovirus activity) |
| Compound 1 (PI4KIIIβ Inhibitor) | Coxsackievirus B4 (CVB4) | Vero | 0.004-0.071 | >10 | >140-2500 | [7] |
| Compound 7f (PI4KIIIβ Inhibitor) | Coxsackievirus (general) | - | Broad-spectrum activity noted | >20 | High SI reported | [8] |
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound and other PI4KIIIβ Inhibitors. EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of the compound. Data for Compound 1 and 7f are included to illustrate the potential of PI4KIIIβ inhibitors against a broader range of coxsackieviruses.
| Compound | Kinase | IC50 (nM) | Reference |
| This compound | PI4KIIIβ | 150 | (From commercially available product data) |
| PIK-93 (PI4KIIIβ Inhibitor) | PI4KIIIβ | 19 | [5] |
Table 2: In Vitro Kinase Inhibitory Activity. IC50 (50% inhibitory concentration) is the concentration of the compound required to inhibit the activity of the target enzyme by 50%.
Mechanism of Action: Inhibition of the PI4KIIIβ Pathway
This compound functions as an ATP-competitive inhibitor of PI4KIIIβ. The binding of this compound to the ATP-binding pocket of the enzyme prevents the phosphorylation of phosphatidylinositol to form PI4P.[7] This disruption of PI4P synthesis has a direct impact on the coxsackievirus life cycle.
Figure 1: Coxsackievirus Replication Cycle and Point of Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the anti-coxsackievirus activity of this compound.
Antiviral Assay (Cytopathic Effect Reduction Assay)
This assay determines the concentration of the compound required to inhibit the virus-induced cell death (cytopathic effect, CPE).
Materials:
-
HeLa or Vero cells
-
Coxsackievirus stock (e.g., CVB3)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
This compound stock solution in DMSO
-
MTS or MTT reagent for cell viability assessment
-
Plate reader
Procedure:
-
Seed HeLa or Vero cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with coxsackievirus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours in the virus control wells.
-
Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator until CPE is complete in the virus control wells.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of CPE reduction for each compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for the Antiviral Cytopathic Effect (CPE) Reduction Assay.
Cytotoxicity Assay
This assay determines the concentration of the compound that is toxic to the host cells.
Procedure: The protocol is identical to the antiviral assay, with the exception that the cells are not infected with the virus. The CC50 value is determined by comparing the viability of compound-treated cells to the cell control (no compound).
In Vitro PI4KIIIβ Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PI4KIIIβ.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Kinase buffer
-
ATP
-
Phosphatidylinositol (PI) substrate
-
This compound stock solution in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, combine the PI4KIIIβ enzyme, PI substrate, and compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal, which is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Figure 3: Workflow for the In Vitro PI4KIIIβ Kinase Assay.
In Vivo Efficacy, Pharmacokinetics, and Safety
Currently, there is no publicly available data on the in vivo efficacy, pharmacokinetic profile, or toxicology of this compound specifically. However, studies with other PI4KIIIβ inhibitors in mouse models of coxsackievirus infection have shown promising results. For instance, an analog of a potent PI4KIIIβ inhibitor demonstrated a dose-dependent protective effect in a coxsackievirus B4-induced pancreatitis model in mice.[7]
Animal Models for Coxsackievirus Infection:
-
Myocarditis Model: Typically uses specific strains of mice (e.g., BALB/c) infected with CVB3 to study cardiac pathology.
-
Pancreatitis Model: Involves infection of mice with CVB4 to assess pancreatic damage.
-
Neonatal Mouse Model: Utilizes newborn mice, which are highly susceptible to coxsackievirus infection, to evaluate antiviral efficacy against systemic disease.[9]
Future in vivo studies with this compound would likely involve these established models to assess its therapeutic potential. Key parameters to be evaluated would include reduction in viral load in target organs, improvement in clinical scores, and survival rates. Pharmacokinetic studies will be crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish an optimal dosing regimen. Comprehensive toxicology studies will also be required to assess its safety profile.
Conclusion and Future Directions
This compound, a selective inhibitor of the host factor PI4KIIIβ, holds considerable promise as a broad-spectrum antiviral agent for the treatment of coxsackievirus infections. Its mechanism of action, which targets a host dependency factor, suggests a high barrier to the development of viral resistance. The available in vitro data demonstrates potent inhibition of enterovirus replication.
Future research should focus on:
-
Expanding the in vitro antiviral profiling of this compound against a comprehensive panel of coxsackievirus A and B serotypes.
-
Conducting in vivo efficacy studies in established mouse models of coxsackievirus-induced diseases.
-
Characterizing the pharmacokinetic and safety profile of this compound to support its potential clinical development.
The continued investigation of this compound and other PI4KIIIβ inhibitors is a critical step towards developing effective therapies for the significant unmet medical need posed by coxsackievirus infections.
References
- 1. COXSACKIEVIRUSES (PICORNAVIRIDAE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coxsackievirus B | Office of Research [bu.edu]
- 3. Coxsackieviruses: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 4. Group B Coxsackie Virus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Coxsackievirus mutants that can bypass host factor PI4KIII beta and the need for high levels of PI4P lipids for replication [lirias.kuleuven.be]
- 6. Escaping Host Factor PI4KB Inhibition: Enterovirus Genomic RNA Replication in the Absence of Replication Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mouse model to test the in vivo efficacy of chemical chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
T-00127_HEV1 CAS number and chemical properties
An In-depth Technical Guide to T-00127_HEV1: A Potent PI4KIIIβ Inhibitor with Broad-Spectrum Antiviral Activity
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of this compound, a selective inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Identification
This compound is a cell-permeable pyrazolopyrimidinamine derivative that has demonstrated significant antiviral activity against a broad range of enteroviruses. Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 900874-91-1 |
| Molecular Formula | C₂₂H₂₉N₅O₃ |
| Molecular Weight | 411.50 g/mol |
| Appearance | Off-white solid |
| Solubility | Soluble in DMSO (50 mg/mL) |
| Storage Temperature | 2-8°C |
Mechanism of Action and Signaling Pathway
This compound exerts its antiviral effects by potently and selectively inhibiting the host cell enzyme, Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). This kinase is crucial for the replication of many positive-sense single-stranded RNA viruses, including enteroviruses.
PI4KIIIβ is responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide that accumulates at the Golgi apparatus and is essential for the formation of viral replication organelles. Enteroviruses hijack the host cell's machinery by recruiting PI4KIIIβ to the sites of viral replication. The viral protein 3A plays a central role in this recruitment, which can be mediated through interactions with host factors such as GBF1/Arf1 or ACBD3. This leads to an enrichment of PI4P at the replication membranes, which is thought to facilitate the recruitment of the viral RNA-dependent RNA polymerase (RdRp) and other components of the replication complex.
By competitively inhibiting the ATP-binding site of PI4KIIIβ, this compound prevents the synthesis of PI4P, thereby disrupting the formation of functional viral replication organelles and inhibiting viral RNA replication.
Below is a diagram illustrating the PI4KIIIβ signaling pathway in the context of enterovirus replication and the inhibitory action of this compound.
Caption: PI4KIIIβ signaling pathway in enterovirus replication and inhibition by this compound.
Quantitative Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity
| Target | IC₅₀ (nM) | Assay Type |
| PI4KIIIβ | 150 | Kinase Glo Assay |
| PI4KIIIα | ~75,000 | Kinase Glo Assay |
| PI4KIIα | ≥100,000 | Kinase Glo Assay |
Table 2: Antiviral Activity (EC₅₀)
| Virus | EC₅₀ (µM) | Cell Line |
| Poliovirus (PV) | 0.77 | HeLa |
| Coxsackievirus B3 (CVB3) | 3.38 | HeLa |
| Human Rhinovirus M (HRVM) | 2.5 | HeLa |
| Hepatitis C Virus 1b (HCV 1b) | 1.03 | Huh-7 |
| Hepatitis C Virus 2a (HCV 2a) | >44 | Huh-7 |
Table 3: Cytotoxicity
| Cell Line | CC₅₀ (µM) |
| HeLa | >50 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
PI4KIIIβ Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in a suitable buffer (e.g., Tris-HCl with MgCl₂).
-
Prepare a solution of recombinant human PI4KIIIβ enzyme.
-
Prepare a solution of the lipid substrate (e.g., phosphatidylinositol).
-
Prepare the ATP solution.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the this compound dilution or vehicle control.
-
Add 2.5 µL of the PI4KIIIβ enzyme solution.
-
Add 5 µL of the ATP and lipid substrate mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antiviral Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).
Caption: Workflow for the Plaque Reduction Assay.
Protocol:
-
Cell Seeding:
-
Seed a confluent monolayer of host cells (e.g., HeLa) in 6-well plates and incubate overnight.
-
-
Virus Infection and Compound Treatment:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate the cells with the compound dilutions for 1 hour.
-
Infect the cells with a known titer of virus (e.g., 100 plaque-forming units per well) in the presence of the compound.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Overlay and Incubation:
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose (B11928114) or agarose) containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-4 days, or until plaques are visible.
-
-
Plaque Visualization and Quantification:
-
Fix the cells with 4% paraformaldehyde.
-
Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
-
Calculate the EC₅₀ value as the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.
-
Immunofluorescence Staining for PI4P Localization
This method is used to visualize the subcellular localization of PI4P and assess the effect of this compound on its distribution.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Treat the cells with this compound or a vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 20 µM digitonin (B1670571) in a buffer containing 20 mM PIPES, 137 mM NaCl, and 2.7 mM KCl for 5 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes.
-
Incubate with a primary antibody against PI4P overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
(Optional) Co-stain with a marker for the Golgi apparatus (e.g., anti-GM130) and a nuclear counterstain (e.g., DAPI).
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the fluorescence using a confocal microscope.
-
Analyze the images to determine the localization and intensity of the PI4P signal.
-
T-00127_HEV1: A Technical Guide to a Selective Chemical Probe for PI4KIIIβ
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of T-00127_HEV1, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ). PI4KIIIβ is a critical enzyme in the phosphoinositide signaling pathway, playing a key role in maintaining the structural integrity and function of the Golgi apparatus, particularly in the generation of phosphatidylinositol 4-phosphate (PI4P). This lipid is essential for vesicular trafficking and serves as a docking site for various effector proteins. The dysregulation of PI4KIIIβ activity is implicated in several diseases, including cancer and viral infections, making it a compelling target for therapeutic intervention. This compound has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of PI4KIIIβ. This document details the biochemical and cellular activity of this compound, provides comprehensive experimental protocols for its characterization, and visualizes its mechanism of action and relevant signaling pathways.
Introduction to this compound and PI4KIIIβ
Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P) at the Golgi complex. This process is fundamental for the recruitment of PI4P-binding proteins that regulate vesicular transport and lipid metabolism. PI4KIIIβ is a crucial host factor for the replication of a broad range of RNA viruses, which hijack the host cell's machinery to create replication organelles rich in PI4P.
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for PI4KIIIβ. Its ability to specifically inhibit this kinase makes it an invaluable tool for studying the functions of PI4KIIIβ in both normal cellular processes and disease states. This guide will explore the quantitative data supporting its use as a chemical probe, detail the methodologies to assess its activity, and provide visual representations of the underlying biological pathways.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency, selectivity, and cellular antiviral activity.
Table 1: Biochemical Activity and Selectivity of PI4KIIIβ Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | PI4KIIIβ | 60 | High specificity for PI4KIIIβ. Moderately inhibits PIK3CD at 10 µM. |
| PIK-93 | PI4KIIIβ | 19 | Broad cross-reactivity with Class I and III PI3Ks. |
| GW5074 | PI4KIIIβ | - | Broad specificity for PI kinases. |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) |
| Poliovirus (PV) | RD | 0.77 |
| Enterovirus 71 (EV71) | RD | 0.73 |
| Human Rhinovirus A (HRV-A) | HeLa | 0.11 - 0.48 |
| Human Rhinovirus B (HRV-B) | HeLa | 0.11 - 0.48 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's function and characterization. The following diagrams, generated using the DOT language, illustrate the PI4KIIIβ signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and application of chemical probes. The following sections provide step-by-step methodologies for key assays used to characterize this compound.
In Vitro PI4KIIIβ Kinase Activity Assay (ADP-Glo™ Format)
This protocol describes the determination of the in vitro inhibitory activity of this compound against PI4KIIIβ using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate (prepared as liposomes)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% Brij-35)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup: In a 384-well plate, add the following components to each well:
-
2.5 µL of 2x PI4KIIIβ enzyme solution in kinase reaction buffer.
-
2.5 µL of the diluted this compound or DMSO control.
-
-
Initiate Kinase Reaction: Add 5 µL of a 2x substrate/ATP mix (containing PI liposomes and ATP at 2x the final desired concentration) to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This step stops the kinase reaction and depletes the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin (B1168401) to generate a luminescent signal.
-
Signal Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Antiviral Cytopathic Effect (CPE) Reduction Assay
This protocol is used to determine the antiviral activity of this compound by measuring its ability to protect host cells from virus-induced cell death (cytopathic effect).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., HeLa or RD cells)
-
Virus stock with a known titer
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the diluted compound. Include a DMSO-only control (virus control) and a no-virus, no-compound control (cell control).
-
Viral Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Do not add virus to the cell control wells.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Cell Viability Measurement: Assess cell viability using a suitable reagent according to the manufacturer's instructions. For example, with CellTiter-Glo®, add the reagent to each well, incubate, and measure the luminescence.
-
Data Analysis: Normalize the data to the cell control (100% viability) and the virus control (0% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 (the concentration at which 50% of the maximal protective effect is observed). The CC50 (50% cytotoxic concentration) can be determined from a parallel experiment without virus infection. The selectivity index (SI) is calculated as CC50/EC50.
Conclusion
This compound is a potent and selective chemical probe for PI4KIIIβ, exhibiting robust activity in both biochemical and cellular assays. Its well-characterized inhibitory profile against PI4KIIIβ and its demonstrated broad-spectrum antiviral activity make it an essential tool for researchers in the fields of cell biology, virology, and drug discovery. The data and protocols presented in this guide provide a comprehensive resource for the effective utilization of this compound in investigating the multifaceted roles of PI4KIIIβ and in the development of novel therapeutic strategies targeting this critical kinase.
Methodological & Application
Application Notes for Hepatitis E Virus Genotype 1 (HEV-1) Cell Culture
It appears there may be a misunderstanding regarding the designation "T-00127_HEV1." Based on available scientific literature, T-00127-HEV1 is not a cell line or a specific experimental protocol for cell culture. Instead, it is identified as a major enviroxime-like compound with anti-enterovirus activity[1].
The "HEV1" portion of the query likely refers to Hepatitis E Virus Genotype 1 (HEV-1) . Culturing HEV-1 in vitro has historically been challenging, but several protocols have been developed. This document provides a comprehensive application note and detailed protocols for the cell culture of HEV-1, compiled from various research findings.
Introduction
Hepatitis E Virus (HEV) is a primary cause of acute viral hepatitis globally. HEV is classified into at least eight genotypes, with HEV-1 and HEV-2 being restricted to humans and often transmitted through contaminated water[2]. HEV-1 infections can be particularly severe in pregnant women[2]. The development of efficient cell culture systems for HEV-1 is crucial for studying the viral life cycle, pathogenesis, and for the development of antiviral therapies and vaccines[3].
Challenges in HEV-1 Cell Culture
Historically, the propagation of HEV in cell culture has been inefficient, posing a significant obstacle to research[3]. Key challenges include the poor adaptation of wild-type HEV strains to in vitro conditions and the lipid-associated nature of virions in blood versus their naked form in feces[2].
Key Optimization Strategies
Recent advancements have identified several factors that can enhance HEV yield in vitro. These include:
-
Cell Line Selection: Human hepatoma cell lines such as PLC/PRF/5 and HepG2/C3A, as well as the human lung cancer cell line A549, have been used with varying success for HEV-1 culture[2][4].
-
Culture Medium Composition: The composition of the culture medium is critical. The addition of dimethyl sulfoxide (B87167) (DMSO), amphotericin B, and MgCl2 has been shown to increase HEV yield[5].
-
Incubation Conditions: Maintaining hyper-confluent cell layers and specific incubation temperatures (e.g., 35.5°C) can improve viral replication[4][5].
-
Inoculum Preparation and Incubation Time: The source of the virus (e.g., patient serum or stool) and the duration of virus adsorption to the cells can significantly impact infection efficiency[2][4].
Experimental Protocols
Protocol 1: General HEV-1 Culture in Adherent Cell Lines (e.g., A549, PLC/PRF/5)
This protocol is a generalized procedure based on methodologies reported for A549 and PLC/PRF/5 cells[4][5].
Materials:
-
Cell Lines: A549 or PLC/PRF/5 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium Alpha (MEM-A) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
HEV-1 Inoculum: Patient-derived serum or stool filtrate positive for HEV-1 RNA.
-
Reagents: Phosphate-buffered saline (PBS), Trypsin-EDTA.
-
Equipment: 24-well or 6-well culture plates, biosafety cabinet, CO2 incubator, centrifuge.
Procedure:
-
Cell Seeding: Seed A549 or PLC/PRF/5 cells in culture plates and grow to hyper-confluence at 37°C in a 5% CO2 incubator. This may take 7-14 days, with media being refreshed twice weekly[5].
-
Inoculation:
-
On the day of infection, remove the culture medium.
-
Add the HEV-1 inoculum (e.g., diluted in culture medium) to the cells. The multiplicity of infection (MOI) can be approximately 0.1 genome equivalents per cell[5].
-
Incubate for 1-6 hours at room temperature or 35.5°C to allow for viral attachment[2][5].
-
-
Post-Inoculation:
-
Maintenance and Harvesting:
-
Every 2-4 days, harvest a portion (e.g., 50%) of the culture supernatant and replace it with fresh medium[4][5].
-
Store the harvested supernatant at -80°C for subsequent analysis (e.g., RT-qPCR for HEV RNA quantification).
-
Continue the culture for the desired duration (e.g., up to 24 days or more)[2][5].
-
Protocol 2: Optimized HEV-1 Culture in HepG2/C3A Cells
This protocol incorporates optimizations that have been shown to enhance HEV-1 production[2].
Materials:
-
Cell Line: HepG2/C3A cells.
-
Optimized Culture Medium (e.g., WED medium): Specific formulations may vary but often include modifications to basal media like Williams’ E medium, potentially with altered FBS and DMSO concentrations[2].
-
HEV-1 Inoculum: As described in Protocol 1.
-
Other Reagents and Equipment: As described in Protocol 1.
Procedure:
-
Cell Seeding: Plate HepG2/C3A cells and grow to confluence as described in Protocol 1.
-
Inoculation:
-
Post-Inoculation and Culture:
-
Harvesting:
-
Collect aliquots of the supernatant every two days and replace with fresh, pre-warmed medium[2].
-
Analyze the supernatant for HEV RNA levels to monitor viral replication.
-
Data Presentation
The following tables summarize quantitative data from studies on HEV-1 cell culture.
Table 1: HEV RNA Levels in HepG2/C3A Culture Supernatants
| Inoculum (HEV RNA copies/cell) | Culture Medium | Incubation Time | Peak HEV RNA (log copies/mL) | Day of Peak |
| 25 | MCCI | 1 hour | 4.14 | Day 8 |
| 50 | MCCI | 1 hour | 5.27 | Day 8 |
| 15 | DSD | 6 hours | ~5-6 (plateau) | From Day 2 |
| 50 | DSD | 6 hours | ~5-6 (plateau) | From Day 2 |
| Data adapted from a study on optimized HEV culture[2][6]. MCCI and DSD represent different culture media formulations. |
Table 2: Comparison of HEV RNA Yield in Different Media
| Cell Line | Culture Medium | HEV RNA (log copies/mL) at Day 15 |
| HepG2/C3A | MCCI | 4.35 |
| HepG2/C3A | WED | 6.24 |
| HepG2/F2 | MCCI | 4.53 |
| HepG2/F2 | WED | 6.61 |
| Data adapted from a study comparing different culture media[2]. WED medium shows a significant increase in HEV RNA yield. |
Diagrams
Experimental Workflow for HEV-1 Cell Culture
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Hepatitis E Virus (HEV) Culture and Its Application to Measurements of HEV Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Characterization of Efficient Cell Culture Systems for Genotype 1 Hepatitis E Virus and Its Infectious cDNA Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: In Vitro Kinase Assay for T-00127_HEV1 Activity
Introduction
T-00127_HEV1 is a potent and selective inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KB), a crucial host cell lipid kinase.[1][2] PI4KB is hijacked by a range of positive-sense single-stranded RNA viruses, such as enteroviruses (e.g., poliovirus) and potentially other pathogens like Hepatitis E Virus (HEV), to facilitate the formation of viral replication organelles within the host cell.[3] By inhibiting PI4KB, this compound disrupts the production of phosphatidylinositol 4-phosphate (PI4P) at membranes like the Golgi apparatus, thereby arresting viral replication.[4] Crystallographic data suggest that this compound acts as an ATP-competitive inhibitor, occupying the adenine-binding pocket of the kinase.[3][4] This application note provides a detailed protocol for determining the in vitro inhibitory activity of this compound against its target, PI4KB.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary kinase target and its antiviral efficacy has been demonstrated in cell-based assays.
| Target/Virus | Assay Type | Value | Reference |
| PI4KB | In Vitro Kinase Assay (IC₅₀) | 60 nM | [1][2] |
| Poliovirus (PV) | Cell-Based Assay (EC₅₀) | 0.77 µM | [1][2] |
| Enterovirus 71 (EV71) | Cell-Based Assay (EC₅₀) | 0.73 µM | [2] |
| Coxsackievirus B3 (CVB3) | Cell-Based Assay (EC₅₀) | 3.38 µM | [4] |
| Hepatitis C Virus (HCV) 1b | Cell-Based Assay (EC₅₀) | 1.03 µM | [4] |
Principle of the Assay
The in vitro kinase assay is designed to measure the enzymatic activity of PI4KB and its inhibition by this compound. The assay quantifies the transfer of a phosphate (B84403) group from a donor molecule, adenosine (B11128) triphosphate (ATP), to a lipid substrate, phosphatidylinositol (PI). The inhibitory effect of this compound is determined by measuring the reduction in kinase activity in a dose-dependent manner.[5][6] A common method for this is a luminescence-based assay that measures the amount of adenosine diphosphate (B83284) (ADP) produced, which is directly proportional to kinase activity.
Signaling and Inhibition Pathway
RNA viruses often co-opt host factors to support their replication. PI4KB is a critical host kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This process is essential for creating the specific membrane environments required for the assembly of viral replication complexes. This compound directly inhibits PI4KB, preventing PI4P production and thereby blocking the formation of these replication sites.
Caption: Viral hijacking of host PI4KB and its inhibition by this compound.
Experimental Protocols
This protocol outlines a non-radioactive, luminescence-based in vitro assay to determine the IC₅₀ value of this compound for PI4KB. This method is adaptable for high-throughput screening.[7]
1. Materials and Reagents
-
Enzyme: Recombinant human PI4KB
-
Substrate: Phosphatidylinositol (PI)
-
Inhibitor: this compound (CAS: 900874-91-1)[4]
-
Cofactor: Adenosine 5'-triphosphate (ATP)
-
Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Solvent: 100% DMSO
-
Plates: White, opaque 384-well assay plates
-
Instrumentation: Multimode plate reader with luminescence detection capabilities
2. Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of this compound in 100% DMSO to create a concentration range (e.g., from 20 mM down to 200 nM). Then, dilute these intermediate stocks into the Assay Buffer to create the final working concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
PI4KB Enzyme Working Solution: Dilute recombinant PI4KB in Assay Buffer to the desired working concentration (e.g., 2-5 ng/µL). The optimal concentration should be determined empirically.
-
Substrate/ATP Mix: Prepare a solution in Assay Buffer containing PI and ATP. The final concentration in the reaction should be at or near the Km for each (e.g., 10-20 µM PI and 10 µM ATP).
3. Assay Procedure
The following workflow details the steps for executing the kinase assay.
Caption: Experimental workflow for the in vitro PI4KB inhibition assay.
-
Dispense Inhibitor: Add 1 µL of serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add Enzyme: Add 5 µL of the PI4KB enzyme working solution to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add 4 µL of the Substrate/ATP mix to each well to start the reaction. The total reaction volume is 10 µL.
-
Reaction Incubation: Mix gently and incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. This step depletes the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate at room temperature for 30 minutes.
-
-
Measure Signal: Read the luminescence signal on a compatible plate reader.
4. Data Analysis
-
Controls:
-
Negative Control (0% Inhibition): Reaction with enzyme and DMSO (no inhibitor).
-
Positive Control (100% Inhibition): Reaction with DMSO but no enzyme.
-
-
Calculate Percent Inhibition:
-
Use the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Mechanism of Inhibition
This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding site of the PI4KB kinase domain, thereby preventing the natural substrate, ATP, from binding and donating its phosphate group. This action blocks the phosphorylation of phosphatidylinositol.
Caption: ATP-competitive inhibition mechanism of this compound on PI4KB.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. T-00127-HEV1 | PI4KB inhibitor | Probechem Biochemicals [probechem.com]
- 3. T-00127-HEV1 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. T-00127-HEV1 | 900874-91-1 [sigmaaldrich.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: High-Throughput Antiviral Screening Assay for Hepatitis E Virus using T-00127_HEV1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis E virus (HEV) is an emerging global health concern, responsible for an estimated 20 million infections annually. While typically self-limiting, HEV can lead to chronic infections in immunocompromised individuals and severe acute illness in pregnant women. The current treatment options are limited, highlighting the urgent need for novel antiviral therapies. This document provides a detailed protocol for a cell-based antiviral screening assay to evaluate the efficacy of T-00127_HEV1, a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), against HEV replication.
PI4KIIIβ is a host cell kinase that has been shown to be essential for the replication of several positive-sense RNA viruses. These viruses hijack the cellular machinery to create specialized membrane structures for their replication, a process in which PI4KIIIβ plays a crucial role. While the direct involvement of PI4KIIIβ in the HEV life cycle is an area of active investigation, its established role in the replication of other RNA viruses provides a strong rationale for assessing the anti-HEV activity of specific inhibitors like this compound.
Compound Profile: this compound
This compound is a small molecule inhibitor with high selectivity for PI4KIIIβ. It has demonstrated broad-spectrum activity against various enteroviruses by targeting this host factor.
| Property | Value | Reference |
| Target | Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) | [1][2] |
| IC50 (PI4KIIIβ) | 60 nM | [3] |
| EC50 (Poliovirus) | 0.77 µM | [1] |
| EC50 (Enterovirus 71) | 0.73 µM | [1] |
| Cytotoxicity (CC50 in RD cells) | 125 µM | [3] |
Principle of the Assay
This protocol describes a cell-based assay to quantify the inhibition of HEV replication in the presence of this compound. The human hepatocellular carcinoma cell line, PLC/PRF/5, which is known to support HEV replication, will be infected with a well-characterized HEV strain. Following infection, cells will be treated with serial dilutions of this compound. The antiviral efficacy will be determined by quantifying the amount of viral RNA in the cell culture supernatant using a quantitative reverse transcription PCR (qRT-PCR) assay. A parallel cytotoxicity assay will be performed to assess the effect of the compound on host cell viability.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| PLC/PRF/5 cell line | ATCC | CRL-8024 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| HEV strain (e.g., genotype 3) | (Specify source) | (Specify identifier) |
| This compound | (Specify source) | (Specify identifier) |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |
| QIAamp Viral RNA Mini Kit | QIAGEN | 52904 |
| One-Step RT-qPCR Kit | Bio-Rad | 1725150 |
| HEV-specific primers and probe | (Specify source) | (Specify sequences) |
| CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) | Promega | G3580 |
| 96-well cell culture plates | Corning | 3599 |
| RNase-free water | Invitrogen | AM9937 |
Experimental Protocols
Cell Culture and Maintenance
-
Culture PLC/PRF/5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Antiviral Activity Assay
-
Seed PLC/PRF/5 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium, ranging from 100 µM to 0.01 µM. Also, prepare a vehicle control (DMSO) and a no-drug control.
-
Infect the cells with HEV at a multiplicity of infection (MOI) of 0.1 for 2 hours at 37°C.
-
After the incubation period, remove the virus inoculum and wash the cells twice with phosphate-buffered saline (PBS).
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
After incubation, collect the cell culture supernatant for viral RNA quantification.
Quantification of HEV RNA by qRT-PCR
-
Extract viral RNA from 50 µL of the cell culture supernatant using the QIAamp Viral RNA Mini Kit according to the manufacturer's instructions.
-
Perform one-step qRT-PCR using an HEV-specific primer and probe set.
-
The cycling conditions should be optimized based on the chosen qPCR instrument and reagents. A typical protocol includes a reverse transcription step at 50°C for 10 minutes, followed by an initial denaturation at 95°C for 2 minutes, and then 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 30 seconds.
-
Generate a standard curve using a serial dilution of a plasmid containing the target HEV sequence to quantify the viral RNA copies.
-
Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%.
Cytotoxicity Assay (MTS Assay)
-
Seed PLC/PRF/5 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Add serial dilutions of this compound to the cells, identical to the concentrations used in the antiviral assay.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of CellTiter 96 AQueous One Solution Reagent to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.
-
Determine the Selectivity Index (SI) by dividing the CC50 by the EC50.
Data Presentation
The quantitative data from the antiviral and cytotoxicity assays should be summarized in the following tables for clear comparison.
Table 1: Antiviral Activity of this compound against HEV
| Compound Concentration (µM) | Mean Viral Load (log10 copies/mL) ± SD | % Inhibition |
| 100 | ||
| 30 | ||
| 10 | ||
| 3 | ||
| 1 | ||
| 0.3 | ||
| 0.1 | ||
| 0.03 | ||
| 0.01 | ||
| Vehicle Control (DMSO) | 0 | |
| No-Drug Control | 0 |
Table 2: Cytotoxicity of this compound in PLC/PRF/5 Cells
| Compound Concentration (µM) | Mean Cell Viability (%) ± SD |
| 100 | |
| 30 | |
| 10 | |
| 3 | |
| 1 | |
| 0.3 | |
| 0.1 | |
| 0.03 | |
| 0.01 | |
| Vehicle Control (DMSO) | 100 |
| Cell Control | 100 |
Table 3: Summary of this compound Activity
| Parameter | Value |
| EC50 (µM) | |
| CC50 (µM) | |
| Selectivity Index (SI) |
Visualizations
Signaling Pathway of PI4KIIIβ in Viral Replication
Caption: Proposed mechanism of this compound antiviral activity.
Experimental Workflow for Antiviral Screening
Caption: Workflow for HEV antiviral screening assay.
Expected Results and Interpretation
A successful experiment will yield a dose-dependent inhibition of HEV RNA replication by this compound, allowing for the calculation of a potent EC50 value. The cytotoxicity assay should result in a CC50 value significantly higher than the EC50, indicating a favorable selectivity index (SI > 10 is generally considered promising for further development). A high SI suggests that the antiviral activity is not due to general toxicity to the host cells. These results would provide strong evidence for the potential of this compound as a novel anti-HEV agent and warrant further investigation into its mechanism of action against the virus.
References
- 1. Quantification of host proteomic responses to genotype 4 hepatitis E virus replication facilitated by pregnancy serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Replication of Hepatitis E Virus (HEV) Genomes and of an HEV Replicon Expressing Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: T-00127 Time-of-Addition Experiment for Hepatitis E Virus (HEV-1)
Introduction
The Hepatitis E Virus (HEV) is a significant cause of acute viral hepatitis globally. The development of effective antiviral therapies requires a thorough understanding of the viral life cycle and the specific mechanisms by which potential inhibitors act. A time-of-addition assay is a critical experiment in virology used to determine the specific stage of the viral life cycle that is inhibited by an antiviral compound. This application note provides a detailed protocol for utilizing a time-of-addition assay to characterize the antiviral activity of a hypothetical inhibitor, T-00127, against a genotype 1 HEV strain (HEV-1). By systematically adding the compound at different time points relative to viral infection of a susceptible cell line, researchers can pinpoint whether the compound targets viral entry, replication, assembly, or release.
Principle of the Experiment
The HEV life cycle can be divided into distinct temporal phases: attachment and entry into the host cell, replication of the viral genome and synthesis of viral proteins, and finally, assembly and release of new virions.[1][2] In a time-of-addition experiment, a fixed concentration of the antiviral compound (T-00127) is added to cell cultures at various time points before, during, and after infection with HEV-1. The resulting viral yield or a specific viral marker is quantified at the end of the experiment. The degree of inhibition at each time point reveals which phase of the viral lifecycle is susceptible to the compound. For example, if the compound is effective only when added early in the infection process, it likely targets viral entry. Conversely, if it remains effective when added several hours post-infection, it likely targets a post-entry step such as RNA replication or protein synthesis.
Materials and Reagents
-
Cell Line: Human hepatoma cell line (e.g., PLC/PRF/5 or HepG2/C3A).[3][4]
-
Virus: HEV genotype 1 (HEV-1) stock with a known titer (e.g., determined by TCID50 assay).
-
Test Compound: T-00127, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Quantification:
-
Equipment:
-
96-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Biosafety cabinet (BSL-2).
-
RT-qPCR thermal cycler.
-
Experimental Protocol
4.1. Cell Seeding
-
Culture PLC/PRF/5 cells in DMEM with 10% FBS.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence and formation of a monolayer.
4.2. Time-of-Addition Assay
-
Prepare dilutions of T-00127 in cell culture medium. A concentration equivalent to 10x the EC₅₀ (Effective Concentration, 50%) is recommended.
-
Define the time points for compound addition relative to the time of infection (t=0). For example: -2h, 0h, 2h, 4h, 6h, 8h, 10h, and 12h post-infection.
-
Pre-infection Addition (-2h):
-
Two hours before infection, remove the medium from the designated wells and add medium containing T-00127.
-
Incubate for 2 hours.
-
-
Infection (t=0):
-
Prepare the HEV-1 inoculum in serum-free medium at a Multiplicity of Infection (MOI) of 0.5.
-
For all wells except the mock-infected control, remove the medium. For the "-2h" condition, remove the compound-containing medium.
-
Add the viral inoculum to the wells.
-
For the "0h" condition, add the viral inoculum mixed with T-00127.
-
Incubate the plate for 2 hours at 37°C to allow for viral attachment and entry.
-
-
Post-infection Addition:
-
After the 2-hour incubation, remove the viral inoculum from all wells and wash the cell monolayer twice with PBS to remove unbound virus.
-
Add fresh culture medium (with 10% FBS) to all wells.
-
At the designated post-infection time points (2h, 4h, 6h, etc.), add T-00127 to the respective wells.
-
-
Incubation:
-
Incubate the entire plate for a total of 72 hours at 37°C and 5% CO₂.
-
4.3. Quantification of Viral RNA
-
After 72 hours, collect the cell culture supernatant from each well.
-
Extract viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.[5]
-
Perform one-step RT-qPCR using primers and probes specific for the HEV ORF2/3 region to quantify the amount of viral RNA.[5]
-
Use a standard curve of a known quantity of HEV RNA to determine the viral copy number in each sample.
-
Calculate the percentage of viral inhibition for each time point relative to the untreated virus control.
Data Presentation
The quantitative data from the RT-qPCR analysis should be summarized in a table to clearly present the effect of T-00127 at different times of addition.
Table 1: Hypothetical Inhibition of HEV-1 Replication by T-00127 in a Time-of-Addition Experiment
| Time of Compound Addition (Relative to Infection) | Mean Viral RNA (copies/mL) | Standard Deviation | % Inhibition |
| Mock (No Virus) | Not Detected | N/A | 100% |
| Virus Control (No Compound) | 2.5 x 10⁶ | 3.1 x 10⁵ | 0% |
| -2 hours | 1.2 x 10⁴ | 2.1 x 10³ | 99.5% |
| 0 hours (co-treatment) | 1.5 x 10⁴ | 2.5 x 10³ | 99.4% |
| +2 hours | 2.8 x 10⁴ | 4.0 x 10³ | 98.9% |
| +4 hours | 1.9 x 10⁵ | 2.2 x 10⁴ | 92.4% |
| +6 hours | 8.5 x 10⁵ | 9.1 x 10⁴ | 66.0% |
| +8 hours | 1.7 x 10⁶ | 2.4 x 10⁵ | 32.0% |
| +10 hours | 2.3 x 10⁶ | 2.9 x 10⁵ | 8.0% |
| +12 hours | 2.6 x 10⁶ | 3.3 x 10⁵ | -4.0% |
Data are hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Caption: Key stages of the Hepatitis E Virus (HEV) life cycle in a host cell.
Interpretation of Results
The pattern of inhibition provides insight into the mechanism of action of T-00127.
-
Inhibition at early time points only (-2h, 0h): Suggests that T-00127 targets the initial stages of infection, such as viral attachment to the cell surface, receptor binding, or endocytosis and uncoating.
-
Inhibition when added up to 4-6 hours post-infection: Indicates that the compound targets a post-entry event. The loss of activity after this window suggests it likely inhibits a process like viral RNA replication, which occurs before the assembly of new virions. [1][2]* Inhibition at late time points (e.g., >8h): If the compound were still effective when added late, it would suggest an effect on virion assembly or release.
Based on the hypothetical data in Table 1, T-00127 loses its efficacy as the time of addition post-infection increases, with a significant drop in inhibition after the +4h and +6h time points. This suggests that T-00127 likely targets an early-to-intermediate stage of the HEV life cycle, such as viral RNA replication or polyprotein processing, rather than viral entry or late-stage assembly/release.
References
- 1. On the Host Side of the Hepatitis E Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture Models for Hepatitis E Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Replication of Hepatitis E Virus (HEV) in Primary Human-Derived Monocytes and Macrophages In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis E Virus (HEV) Detection and Quantification by a Real-Time Reverse Transcription-PCR Assay Calibrated to the World Health Organization Standard for HEV RNA - PMC [pmc.ncbi.nlm.nih.gov]
T-00127_HEV1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-00127_HEV1 is a cell-permeable pyrazolopyrimidine compound that acts as a potent and selective inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). By targeting PI4KIIIβ, this compound disrupts the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus, a critical process for Golgi structure, trafficking, and the replication of various RNA viruses. These notes provide detailed information on the solubility, preparation, and experimental use of this compound.
Physicochemical Properties and Solubility
This compound is an off-white solid. For experimental use, it is crucial to prepare stock solutions with appropriate solvents. The solubility of this compound in Dimethyl Sulfoxide (DMSO) is well-documented, allowing for the preparation of concentrated stock solutions suitable for dilution in aqueous buffers and cell culture media.
Table 1: Solubility and Storage of this compound
| Property | Value | Source |
| Synonyms | 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine, PI4KIIIβ Inhibitor II | [1] |
| Molecular Formula | C22H29N5O3 | [1] |
| Molecular Weight | 411.50 g/mol (Note: May be batch-specific due to water content) | [1] |
| Appearance | Off-white solid | |
| Solubility | 50 mg/mL in DMSO | [2][3] |
| Storage Conditions | Store solid at 2-8°C. Protect from light. | [2][3] |
| Stock Solution Storage | Aliquot and freeze at -20°C. Stable for up to 3 months. | [2][3] |
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of PI4KIIIβ, an enzyme responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. PI4P is a key signaling lipid that recruits effector proteins to the Golgi, regulating vesicular trafficking and serving as a precursor for other phosphoinositides. In the context of viral infections, many RNA viruses hijack the host cell's PI4KIIIβ to create PI4P-rich replication organelles. By inhibiting PI4KIIIβ, this compound depletes PI4P at the Golgi, thereby disrupting these essential cellular and viral processes.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in various experimental settings. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
A general workflow for preparing the stock solution is as follows:
References
Application Notes and Protocols for T-00127_HEV1: An Antiviral Agent Targeting Host PI4KB
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-00127_HEV1 is a potent and selective antiviral compound demonstrating broad-spectrum activity against a range of enteroviruses, including poliovirus (PV), coxsackievirus B3 (CVB3), and enterovirus 71 (EV71), as well as human rhinoviruses (HRV).[1] Its mechanism of action involves the specific inhibition of the host cell lipid kinase, phosphatidylinositol 4-kinase IIIβ (PI4KB).[1][2] By targeting a host factor essential for the formation of viral replication organelles, this compound presents a promising strategy for antiviral therapy with a potentially higher barrier to the development of viral resistance. This document provides detailed information on susceptible cell lines, quantitative antiviral efficacy, and comprehensive protocols for evaluating the antiviral effect of this compound.
Mechanism of Action: PI4KB Inhibition
Enteroviruses remodel host intracellular membranes to create specialized structures called replication organelles, which are essential for viral RNA replication. This process is critically dependent on the host protein PI4KB.[3][4] The viral protein 3A recruits PI4KB to these membranes, leading to an accumulation of phosphatidylinositol 4-phosphate (PI4P), a lipid crucial for the structural integrity and function of the replication organelles.
This compound acts as an ATP-competitive inhibitor of PI4KB.[1] By binding to the kinase, it prevents the phosphorylation of phosphatidylinositol to PI4P. The resulting depletion of PI4P at the replication organelles disrupts their formation and function, thereby inhibiting viral replication. This host-targeted mechanism provides a broad-spectrum activity against various enteroviruses that rely on this pathway.
Susceptible Cell Lines and Antiviral Activity
This compound has demonstrated significant antiviral activity in various human cell lines commonly used in virology research. The following table summarizes the quantitative data on its efficacy and cytotoxicity.
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| RD | Poliovirus 1 (PV1) | 1.7 - 4.7 | 125 | >26 - 73.5 | [1] |
| RD | Enterovirus 71 (EV71) | 0.73 | 125 | 171.2 | [1] |
| RD | Coxsackievirus B3 (CVB3) | Not explicitly stated | 125 | - | [1] |
| HeLa | Human Rhinovirus (HRV) | Not explicitly stated | >50 | - |
EC50 (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of the viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that causes 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC50/EC50, a measure of the compound's therapeutic window.
Experimental Protocols
The following are detailed protocols for assessing the antiviral activity and cytotoxicity of this compound.
Cell Culture and Maintenance
-
Cell Lines: Human rhabdomyosarcoma (RD) cells or HeLa cells are suitable for enterovirus and rhinovirus studies, respectively.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain sub-confluent cultures.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of the compound to protect cells from virus-induced cell death.
-
Cell Seeding: Seed RD or HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a series of 2-fold dilutions of this compound in culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the diluted compound to the wells.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days.
-
Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 3-4 days, or until 100% CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
Remove the medium and add 100 µL of a 5% MTS/PMS solution or MTT solution (0.5 mg/mL) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value using a dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles.
-
Cell Seeding: Seed RD or HeLa cells in 6-well or 12-well plates and grow to 90-100% confluency.
-
Compound and Virus Incubation:
-
Prepare serial dilutions of this compound.
-
In a separate tube, mix each compound dilution with a virus suspension containing approximately 50-100 plaque-forming units (PFU).
-
Incubate the mixture at room temperature for 1 hour.
-
-
Infection:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with the virus-compound mixture.
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
-
Overlay:
-
Remove the inoculum and overlay the cells with a mixture of 2x culture medium and 1.2% agarose (B213101) (or other gelling agent like Avicel) containing the corresponding concentration of this compound.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-4 days, until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with 10% formaldehyde (B43269) for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with 0.5% crystal violet solution for 10-15 minutes.
-
Gently wash with water and allow the plates to dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on the host cells.
-
Cell Seeding: Seed RD or HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment:
-
Remove the growth medium and add serial dilutions of this compound to the wells.
-
Include a cell control with no compound.
-
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 3-4 days).
-
MTT Staining and Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the CC50 value from the dose-response curve.
Conclusion
This compound is a valuable research tool for studying enterovirus and rhinovirus replication. Its specific mechanism of targeting a host factor, PI4KB, makes it a compelling candidate for further investigation as a broad-spectrum antiviral agent. The protocols provided herein offer a standardized approach for researchers to evaluate the efficacy and cellular effects of this compound and similar antiviral compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring PI4P Levels Following T-00127_HEV1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-phosphate (PI4P) is a critical signaling lipid and a key component of cellular membranes, primarily synthesized by phosphatidylinositol 4-kinases (PI4Ks). One of the isoforms, PI4K type III beta (PI4KB), plays a crucial role in the replication of various RNA viruses by creating PI4P-enriched organelles that serve as replication sites. T-00127_HEV1 has been identified as a potent and specific inhibitor of PI4KB, making it a valuable tool for studying the role of PI4P in viral replication and other cellular processes. This document provides detailed protocols for measuring the impact of this compound on cellular PI4P levels.
This compound: A Specific PI4KB Inhibitor
This compound has been demonstrated to inhibit the in vitro activity of PI4KB with a high degree of specificity. This inhibitory effect disrupts the normal synthesis of PI4P, which is essential for the replication of certain viruses. The compound shows a significantly lower inhibitory effect on other phosphoinositide (PI) kinases, highlighting its utility as a specific molecular probe for PI4KB-dependent pathways.[1][2]
Quantitative Data on PI Kinase Inhibition
The following table summarizes the inhibitory activity of this compound and other compounds on PI4KB. This data is crucial for designing experiments and interpreting results related to PI4P modulation.
| Compound | Target Kinase | IC50 (nM) | Specificity Notes |
| This compound | PI4KB | 60 | Highly specific for PI4KB. At 10 µM, at most 33% inhibition of PIK3CD and no significant inhibition of other PI3 kinases. [1] |
| GW5074 | PI4KB | - | Broad specificity for PI kinases.[1][2] |
| AN-12-H5 | PI4KB | - | No inhibitory effect on PI4KB activity.[1][2] |
| PIK93 | PI4KB | <60 | Potent PI4KB inhibitor. |
Signaling Pathway of PI4P Biosynthesis via PI4KB
The synthesis of PI4P by PI4KB is a key step in the phosphoinositide signaling pathway. The following diagram illustrates the simplified pathway and the point of inhibition by this compound.
Caption: PI4KB-mediated synthesis of PI4P and its inhibition by this compound.
Experimental Protocols
Measuring changes in PI4P levels upon treatment with this compound is essential to confirm its cellular activity. Below are detailed protocols for two common methods: an ELISA-based assay and a mass spectrometry-based approach.
Experimental Workflow
The general workflow for assessing the effect of this compound on cellular PI4P levels is as follows:
Caption: General experimental workflow for measuring PI4P levels after this compound treatment.
Protocol 1: PI4P Measurement by Competitive ELISA
This protocol provides a high-throughput method for quantifying cellular PI4P levels.
Materials:
-
Cells of interest
-
This compound (and vehicle control, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl)
-
PI(4)P Mass ELISA Kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time period.
-
-
Lipid Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Perform lipid extraction using a suitable method, such as the Folch method (chloroform:methanol:water).
-
Collect the organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator.
-
-
PI4P Quantification:
-
Reconstitute the dried lipid extract in the appropriate assay buffer provided with the ELISA kit.
-
Follow the manufacturer's instructions for the competitive ELISA. This typically involves:
-
Adding samples and standards to a microplate pre-coated with a PI4P-binding protein.
-
Incubating to allow for competitive binding of the PI4P in the sample with a labeled PI4P tracer.
-
Washing the plate to remove unbound reagents.
-
Adding a detection reagent and substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided PI4P standards.
-
Calculate the concentration of PI4P in the samples by interpolating from the standard curve. The signal is typically inversely proportional to the amount of PI4P in the sample.
-
Normalize PI4P levels to a measure of cell number or total protein content.
-
Protocol 2: PI4P Measurement by Mass Spectrometry (LC-MS/MS)
This protocol offers high sensitivity and specificity, allowing for the quantification of different PI4P acyl species.
Materials:
-
Cells of interest
-
This compound (and vehicle control, e.g., DMSO)
-
Cell culture medium and supplements
-
PBS
-
Lipid extraction solvents (e.g., chloroform, methanol, acidic solution)
-
Internal standards for phosphoinositides
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Lipid Extraction:
-
Harvest cells and add an internal standard for phosphoinositides.
-
Perform lipid extraction using an acidic organic solvent mixture.
-
Collect the organic phase and dry it down.
-
-
Sample Preparation for LC-MS/MS:
-
Reconstitute the lipid extract in a solvent compatible with the LC method.
-
Derivatization may be performed to improve ionization efficiency and chromatographic separation.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the different lipid species using a suitable liquid chromatography method.
-
Detect and quantify PI4P using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-product ion transitions for PI4P and the internal standard should be used.
-
-
Data Analysis:
-
Integrate the peak areas for the PI4P species and the internal standard.
-
Calculate the amount of PI4P in the sample relative to the internal standard.
-
Normalize the results to cell number or total protein content.
-
Expected Results
Treatment of cells with this compound is expected to cause a dose- and time-dependent decrease in the cellular levels of PI4P. The magnitude of this effect will depend on the cell type, the concentration of this compound used, and the duration of treatment.
| Treatment | PI4P Levels (relative to vehicle control) |
| Vehicle Control (e.g., DMSO) | 100% |
| This compound (low concentration) | Decreased |
| This compound (high concentration) | Further Decreased |
Troubleshooting
-
High variability in PI4P measurements: Ensure consistent cell numbers, extraction efficiency, and precise pipetting. Use of an internal standard is highly recommended, especially for mass spectrometry.
-
No significant change in PI4P levels: Verify the activity of this compound. Consider increasing the concentration or treatment time. Ensure the chosen cell type has active PI4KB.
-
Low signal in ELISA: Check the expiration date and storage conditions of the kit components. Ensure proper lipid extraction and reconstitution.
Conclusion
The protocols outlined in this application note provide robust methods for quantifying the effect of the specific PI4KB inhibitor, this compound, on cellular PI4P levels. The choice between an ELISA-based assay and mass spectrometry will depend on the required throughput, sensitivity, and the need to analyze specific PI4P acyl chains. These methods are invaluable for researchers investigating the role of PI4KB and PI4P in various biological processes, including viral replication and membrane trafficking, and for the development of novel therapeutics targeting this pathway.
References
Application Notes and Protocols for T-00127_HEV1 in High-Throughput Screening for Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-00127_HEV1 is a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a crucial host cell lipid kinase.[1][2] This kinase is hijacked by a variety of single-stranded positive-sense RNA viruses to remodel intracellular membranes for the formation of their replication machinery.[1] By targeting this host factor, this compound presents an opportunity for the development of broad-spectrum antiviral agents. Its mode of action involves occupying the ATP-binding site of PI4KIIIβ, thereby preventing the phosphorylation reaction.[1] This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel antiviral compounds, particularly against Hepatitis E Virus (HEV).
Target: PI4KIIIβ
Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) is a key enzyme in the phosphoinositide signaling pathway, responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P). Certain RNA viruses exploit this pathway to create PI4P-enriched organelles that serve as scaffolds for their replication complexes. Inhibition of PI4KIIIβ disrupts the formation of these replication sites, thereby halting viral proliferation.[1] this compound serves as an ATP-competitive, reversible inhibitor of PI4KIIIβ.[2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| PI4KIIIβ | 150 | [2] |
| PI4KIIIα | ~75,000 | [2] |
| PI4KIIα | ≥100,000 | [2] |
Table 2: Antiviral Activity of this compound
| Virus | EC50 (µM) | Cell Line | Reference |
| Poliovirus (PV) | 0.77 | HeLa | [2] |
| Coxsackievirus B3 (CVB3) | 3.38 | HeLa | [2] |
| Human Rhinovirus M (HRVM) | 2.5 | HeLa | [2] |
| Hepatitis C Virus (HCV) 1b | 1.03 | - | [2] |
| Hepatitis C Virus (HCV) 2a | >44 | - | [2] |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | CC50 (µM) | Reference |
| HeLa | >50 | [2] |
Signaling Pathway
Caption: Proposed role of PI4KIIIβ in HEV1 replication and the inhibitory action of this compound.
Experimental Protocols
High-Throughput Screening Protocol for HEV1 Inhibitors
This protocol describes a cell-based high-throughput screening assay to identify inhibitors of Hepatitis E Virus genotype 1 (HEV1) replication, using a cytopathic effect (CPE) inhibition assay. This compound can be used as a positive control for PI4KIIIβ inhibition.
Materials:
-
Huh7 or other susceptible human hepatoma cell lines
-
HEV1 viral stock (e.g., genotype 1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Compound library for screening
-
This compound (as a control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
384-well clear-bottom, white-walled assay plates
-
Automated liquid handling systems
-
Plate reader capable of luminescence detection
Assay Workflow Diagram:
Caption: High-throughput screening workflow for identifying HEV1 inhibitors.
Detailed Procedure:
-
Cell Culture and Seeding:
-
Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
On the day of the assay, harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in assay medium (DMEM with 2% FBS).
-
Using an automated dispenser, seed 5,000 cells in 25 µL of assay medium into each well of a 384-well plate.
-
Incubate the plates for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a compound library plate by diluting test compounds in DMSO to a concentration of 1 mM. Further dilute in assay medium to achieve the desired final screening concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤ 0.5%.
-
Prepare control wells:
-
Negative Control (Virus-induced CPE): Add assay medium with DMSO.
-
Positive Control (No CPE): Add assay medium with a known inhibitor like Ribavirin or this compound.
-
Cell Control (No Virus): Add assay medium with DMSO.
-
-
Transfer 5 µL of the diluted compounds and controls to the corresponding wells of the cell plate.
-
-
Viral Infection:
-
Dilute the HEV1 viral stock in assay medium to a multiplicity of infection (MOI) that causes significant CPE within 72 hours (this should be pre-determined, e.g., MOI of 0.01).
-
Add 10 µL of the diluted virus to all wells except the "Cell Control" wells. Add 10 µL of assay medium to the "Cell Control" wells.
-
The final volume in each well should be 40 µL.
-
-
Incubation and Assay Readout:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 40 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The percentage of CPE inhibition can be calculated as follows: % Inhibition = [(Luminescence_Compound - Luminescence_VirusControl) / (Luminescence_CellControl - Luminescence_VirusControl)] * 100
-
Assay quality should be monitored by calculating the Z'-factor for each plate: Z' = 1 - [(3 * SD_CellControl + 3 * SD_VirusControl) / |Avg_CellControl - Avg_VirusControl|] A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS.[3]
-
Conclusion
This compound is a valuable tool for studying the role of PI4KIIIβ in viral replication and serves as an excellent control compound in high-throughput screening campaigns for the discovery of novel host-targeting antivirals. The provided protocols offer a robust framework for identifying and characterizing new inhibitors of HEV1 and other RNA viruses that depend on this essential host kinase. The use of automated systems is highly recommended to ensure the consistency and throughput required for large-scale screening.[4][5][6]
References
- 1. T-00127-HEV1 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. T-00127-HEV1 [sigmaaldrich.com]
- 3. Simple and Rapid High-Throughput Assay to Identify HSV-1 ICP0 Transactivation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. High-Throughput Screening (HTS) Services of SARS-CoV-2 Drug Candidates - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing T-00127_HEV1 Concentration for Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of T-00127_HEV1 in antiviral assays against Hepatitis E Virus (HEV1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable pyrazolopyrimidinamine-derived compound that exhibits broad-spectrum antiviral activity against enteroviruses. It functions as a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[1] PI4KIIIβ is a host cell lipid kinase that is hijacked by many RNA viruses to build their replication machinery.[1] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of PI4KIIIβ and preventing the phosphorylation reaction.[1] This inhibition of PI4KIIIβ disrupts the formation of functional viral replication complexes, thereby arresting viral replication.[1]
Q2: What is the replication cycle of HEV1?
The replication cycle of Hepatitis E Virus (HEV) is a multi-step process that begins with the virus attaching to the surface of a host cell.[2][3] The virus then enters the cell through clathrin-dependent endocytosis.[2][3] Once inside, the viral RNA is released into the cytoplasm, where it is translated to produce nonstructural proteins, including the RNA-dependent RNA polymerase (RdRp), which is essential for the replication of the viral genome.[3][4] New viral genomes and structural proteins are then synthesized and assembled into new virions.[5] Finally, the newly formed viruses are released from the host cell.[4][5]
Q3: What are the key considerations before starting an antiviral assay with this compound?
Before initiating an antiviral assay, it is crucial to:
-
Ensure the integrity and purity of the this compound compound. Use analytical-grade material for research purposes.[6]
-
Properly handle and store the compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[7] this compound stock solutions are stable for up to 3 months at -20°C when aliquoted and frozen.
-
Use a well-characterized and consistent cell line and virus stock. Standardize the cell passage number and accurately titer the virus stock to ensure a consistent multiplicity of infection (MOI).[7]
-
Determine the cytotoxicity of this compound. It is essential to assess the compound's toxicity on the host cells to differentiate between antiviral effects and cytotoxic effects.[8]
Troubleshooting Guides
Issue 1: High Variability in EC50/IC50 Values
Q: We are observing significant well-to-well and experiment-to-experiment variability in the effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound. What are the potential causes and solutions?
A: Inconsistent results in antiviral assays are a common challenge.[7] Several factors can contribute to this variability:
| Potential Cause | Troubleshooting Steps & Solutions |
| Cell Health & Passage Number | Use cells within a narrow passage range. Regularly check for mycoplasma contamination and authenticate the cell line.[7] |
| Inconsistent Virus Titer (MOI) | Accurately titer the viral stock before each experiment using a reliable method like a plaque assay or TCID50 assay. Use a consistent MOI across all experiments.[7] |
| Compound Solubility & Stability | Prepare fresh dilutions of this compound for each experiment from a validated stock. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic to the cells.[9] |
| Assay Readout Method | The method used to quantify viral activity (e.g., CPE reduction, plaque reduction, qRT-PCR) can yield different results. Ensure the chosen method is robust and reproducible.[7] |
| Incubation Time | Standardize the incubation time for drug treatment and viral infection. |
Issue 2: High Cytotoxicity Observed
Q: Our results show significant cell death at concentrations where we expect to see antiviral activity. How can we address this?
A: It is crucial to distinguish between true antiviral activity and non-specific cytotoxic effects.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inaccurate Cytotoxicity Assessment | Run a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with the antiviral assay using the same cell line, media, and incubation conditions.[6] |
| Compound Precipitation | High concentrations of the compound may precipitate in the culture medium, leading to cytotoxicity. Visually inspect the wells for any precipitation. Consider using a different solvent or a lower starting concentration.[9] |
| Extended Incubation Period | Longer incubation times can lead to increased cytotoxicity. Optimize the assay duration to a point where antiviral effects can be measured without significant cell death.[6] |
Issue 3: No or Low Antiviral Activity Detected
Q: We are not observing the expected antiviral effect of this compound against HEV1. What could be the problem?
A: A lack of antiviral activity can stem from several experimental factors:
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Compound Concentration | The concentration range tested may be too low. Perform a broad dose-response experiment to determine the optimal concentration range. |
| Inappropriate Assay Window | The time point for measuring the antiviral effect may be too early or too late. A time-of-addition experiment can help pinpoint the stage of the viral replication cycle affected by the compound.[7] |
| Drug-Resistant Virus Strain | While unlikely for a novel compound, consider the possibility of inherent resistance in the viral strain being used. |
| Assay Readout Interference | The compound may interfere with the assay's detection method. Run a control plate with the compound and assay reagents in the absence of cells and virus to check for interference.[9] |
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Target | EC50 / IC50 | CC50 | Cell Line |
| Poliovirus (PV) | 0.77 µM | >50 µM | HeLa |
| Coxsackievirus B3 (CVB3) | 3.38 µM | >50 µM | HeLa |
| Human Rhinovirus M (HRVM) | 2.5 µM | >50 µM | HeLa |
| Hepatitis C Virus 1b (HCV 1b) | 1.03 µM | >50 µM | HeLa |
| Hepatitis C Virus 2a (HCV 2a) | >44 µM | >50 µM | HeLa |
| PI4KIIIβ | 150 nM (IC50) | N/A | N/A |
Data sourced from Sigma-Aldrich product information.
Experimental Protocols
Protocol 1: Determination of the 50% Cytotoxic Concentration (CC50) of this compound
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., A549-hACE2 for certain respiratory viruses, or a relevant liver cell line for HEV) to achieve 80-90% confluency on the day of the assay.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in cell culture medium. Include a "no-drug" control.
-
Treatment: Add the compound dilutions to the cells.
-
Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).
-
Readout: Use a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to measure cell viability according to the manufacturer's instructions.
-
Calculation: Calculate cell viability as a percentage of the "no-drug" control. The CC50 value is the concentration of the compound that reduces cell viability by 50% and is determined by non-linear regression analysis.
Protocol 2: HEV1 Plaque Reduction Assay for EC50 Determination
-
Cell Seeding: Seed a 6-well or 12-well plate with a suitable host cell line to achieve a confluent monolayer on the day of infection.[6]
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. In a separate tube, dilute the HEV1 stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C. Then, add the virus-compound mixture to the cell monolayers. Include a "virus only" control (no drug).
-
Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose (B213101) or methylcellulose) and the corresponding concentrations of this compound. This restricts virus spread to adjacent cells.[6]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration that allows for plaque development (typically 3-5 days for HEV).
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.[6]
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the "virus only" control. Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: The replication cycle of Hepatitis E Virus (HEV1) within a host cell.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for inconsistent antiviral assay results.
References
- 1. T-00127-HEV1 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Hepatitis E Virus Genome Structure and Replication Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and optimization of a high‐throughput screening assay for in vitro anti‐SARS‐CoV‐2 activity: Evaluation of 5676 Phase 1 Passed Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting T-00127_HEV1 cytotoxicity in HeLa cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with the PI4KIIIβ inhibitor, T-00127_HEV1, in HeLa cells.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). This enzyme is crucial for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus, a process essential for the replication of many RNA viruses. By inhibiting PI4KIIIβ, this compound disrupts the formation of viral replication organelles, thereby exerting its antiviral effects.
Q2: Is cytotoxicity an expected outcome when treating HeLa cells with this compound?
A2: Based on available data, this compound is reported to have low cytotoxicity in HeLa cells, with a 50% cytotoxic concentration (CC50) greater than 50 µM. Therefore, significant cytotoxicity, especially at concentrations effective for its antiviral activity, is unexpected and warrants investigation.
Q3: What is the recommended solvent and stock concentration for this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO). A stock solution can be prepared at a concentration of up to 50 mg/mL in DMSO. It is crucial to ensure the final concentration of DMSO in the cell culture medium remains non-toxic to HeLa cells, typically below 0.5%.
Troubleshooting Guide: Unexpected Cytotoxicity in HeLa Cells
This guide addresses potential causes and solutions for researchers observing unexpected levels of cell death in HeLa cultures treated with this compound.
Issue 1: High Cytotoxicity Observed at Low Concentrations of this compound
Possible Cause 1: Compound Precipitation
-
Question: I prepared a high-concentration stock of this compound in DMSO and diluted it directly into my cell culture medium. I noticed the medium became slightly cloudy. Could this be the cause of the cytotoxicity?
-
Answer: Yes, this is a likely cause. Hydrophobic compounds dissolved in DMSO can precipitate when diluted into an aqueous environment like cell culture media, a phenomenon known as "crashing out".[1][2] This leads to an unknown and non-uniform concentration of the compound in your experiment, and the precipitate itself can be cytotoxic.
-
Solution:
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock in pre-warmed (37°C) complete culture medium.[1][2]
-
Solubility Check: Before treating your cells, prepare the final dilutions in media and visually inspect for any precipitation or cloudiness. You can also measure the absorbance at 600 nm; an increase indicates precipitation.[1]
-
Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
-
Possible Cause 2: Solvent Toxicity
-
Question: I'm using a 1% final concentration of DMSO in my experiments. Could the DMSO be killing my HeLa cells?
-
Answer: While HeLa cells are relatively robust, a 1% DMSO concentration can be toxic to them. The generally accepted non-toxic final concentration of DMSO for most cell lines is at or below 0.5%.[3]
-
Solution:
-
Reduce DMSO Concentration: Prepare a higher concentration stock of this compound in DMSO so that a smaller volume is needed to achieve your final desired concentration, keeping the final DMSO concentration at or below 0.5%.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of HeLa cells treated with the same final concentration of DMSO as your experimental groups, but without this compound. This will help you differentiate between compound-induced cytotoxicity and solvent-induced cytotoxicity.
-
-
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause 1: Cell Health and Culture Conditions
-
Question: My cytotoxicity results for this compound are not reproducible. What aspects of my HeLa cell culture should I check?
-
Answer: The health, passage number, and confluency of your HeLa cells can significantly impact their sensitivity to treatment.
-
Solution:
-
Consistent Passaging: Use HeLa cells within a consistent and low passage number range for your experiments.
-
Optimal Confluency: Plate cells at a consistent density and ensure they are in the logarithmic growth phase (typically 70-80% confluent) at the time of treatment.
-
Monitor Culture Conditions: Regularly check your incubator for correct temperature (37°C), CO2 levels (typically 5%), and humidity. Ensure your cell culture medium is not expired and is properly supplemented.
-
-
Possible Cause 2: Contamination
-
Question: I've noticed some floating debris and a slight change in the color of my media in some of the wells. Could this be affecting my results?
-
Answer: Yes, microbial contamination (bacteria, yeast, fungi, or mycoplasma) can cause cell death and will confound your cytotoxicity results.[4] Changes in media color (e.g., yellowing) can indicate a pH change due to bacterial growth.[4]
-
Solution:
-
Microscopic Examination: Regularly inspect your cell cultures under a microscope for any signs of contamination.
-
Mycoplasma Testing: Perform routine mycoplasma testing as it is not visible under a standard microscope.
-
Aseptic Technique: Strictly adhere to aseptic techniques when working with cell cultures. If contamination is suspected, discard the contaminated cultures and decontaminate the incubator and biosafety cabinet.
-
-
Issue 3: Discrepancy Between Different Cytotoxicity Assays
-
Question: My MTT assay shows high cytotoxicity, but my LDH assay does not. Why would this happen?
-
Answer: Different cytotoxicity assays measure different cellular parameters. An MTT assay measures metabolic activity, which can be affected by compounds that interfere with mitochondrial function without necessarily causing immediate cell membrane rupture. An LDH assay, on the other hand, measures the release of lactate (B86563) dehydrogenase, an indicator of plasma membrane damage.
-
Solution:
-
Use Orthogonal Assays: Employ multiple cytotoxicity assays that measure different endpoints to get a more complete picture of the cellular response. For example, supplement your MTT and LDH assays with an apoptosis assay like Annexin V/PI staining to assess for programmed cell death.
-
Assay Controls: Ensure you are using all the appropriate controls for each assay, including untreated cells, vehicle controls, and a positive control for cytotoxicity.
-
-
Data Presentation
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value | Notes |
| Target | PI4KIIIβ | |
| Reported CC50 (HeLa) | > 50 µM | Significant cytotoxicity below this concentration is unexpected. |
| Solvent | DMSO | |
| Solubility in DMSO | 50 mg/mL | Prepare high-concentration stock solutions to minimize the final DMSO percentage in the culture medium. |
| Recommended Final DMSO | ≤ 0.5% (v/v) | Perform a vehicle control to confirm no toxicity at the chosen concentration. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan (B1609692) crystals)
-
96-well clear flat-bottom plates
Procedure:
-
Seed HeLa cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in pre-warmed complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated and vehicle (DMSO) controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This protocol is for a colorimetric LDH assay in a 96-well plate format.
Materials:
-
HeLa cells and complete culture medium
-
This compound
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis solution (for maximum LDH release control)
-
96-well clear flat-bottom plates
Procedure:
-
Seed HeLa cells as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and appropriate controls (untreated, vehicle, and maximum LDH release). For the maximum release control, add lysis solution 30-45 minutes before the end of the incubation period.
-
Incubate for the desired exposure time.
-
Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.[5]
Annexin V/PI Apoptosis Assay
This protocol is for flow cytometry analysis.
Materials:
-
HeLa cells and complete culture medium
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Seed HeLa cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound and controls for the desired time.
-
Harvest the cells, making sure to collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions (typically 5 µL of each).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6][7]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Inhibition of PI4P synthesis by this compound.
Caption: A decision-making diagram for investigating cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
Overcoming T-00127_HEV1 solubility issues in media
Technical Support Center: T-00127_HEV1
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding solubility issues encountered with the experimental compound this compound in aqueous media for in vitro assays.
Troubleshooting Guide: Overcoming Precipitation and Solubility Issues
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitates immediately when I dilute it into my aqueous cell culture medium. What should I do?
A1: This is a common issue for hydrophobic compounds like this compound. The abrupt change in solvent polarity from 100% DMSO to a mostly aqueous environment causes the compound to fall out of solution. Here is a step-by-step workflow to address this:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% - 0.5% without significant toxicity.[1] Aim to keep the final DMSO concentration in your media as high as is tolerable for your specific cell line to help maintain solubility. Always include a vehicle control (media + same final % of DMSO) in your experiments.
-
Use Serial Dilutions in DMSO: Do not dilute your high-concentration DMSO stock directly into the aqueous medium.[2] Instead, perform serial dilutions in 100% DMSO first to get closer to the final desired concentration. Then, add the final, lower-concentration DMSO stock to your medium.
-
Improve Mixing Technique: When adding the final DMSO aliquot to your media, do so dropwise while vortexing or swirling the medium gently.[3] This rapid dispersion can prevent localized high concentrations of the compound that initiate precipitation.
-
Consider Co-solvents: If precipitation persists, using a co-solvent system can be effective.[4][5][6] Co-solvents reduce the interfacial tension between the hydrophobic compound and the aqueous solution.[4][6] See the protocol section for preparing a stock solution with a co-solvent like PEG 400.
dot graph TD; graph [rankdir="TB", splines=ortho, size="7.6,7.6", dpi=72]; node [shape=rectangle, style="filled,rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} dott Caption: Workflow for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q2: What is the best solvent to make the primary stock solution of this compound?
A2: Based on its hydrophobic nature, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. For compounds that are difficult to dissolve, gentle warming in a 37°C water bath or brief sonication can be beneficial.[7]
Q3: The vial of this compound powder appears empty. Is this normal?
A3: Yes, for small quantities (e.g., 1 mg or 5 mg), the compound can be lyophilized into a thin, transparent film or may have collected at the bottom of the vial during shipping. Before opening, centrifuge the vial briefly to ensure all the powder is at the bottom.[1][7] Add the solvent directly to the vial as instructed.[7]
Q4: Can I store this compound after it has been dissolved?
A4: Yes. Stock solutions made in DMSO can be stored at -20°C for up to 3 months or at -80°C for longer periods (up to 6 months).[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q5: Are there alternatives to DMSO if my cells are highly sensitive?
A5: Yes. Other organic solvents like ethanol (B145695) or N,N-dimethylformamide (DMF) can be used. However, their cell toxicity must also be evaluated. Another advanced option is the use of solubilizing agents like cyclodextrins.[8][9][10] Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[8][9]
Q6: What is a co-solvent and how does it work?
A6: A co-solvent is a water-miscible organic solvent that, when mixed with water, increases the solubility of poorly soluble compounds.[4][6] Co-solvents like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol (PG) work by reducing the polarity of the aqueous solvent system, making it more favorable for hydrophobic molecules.[4][11]
Data Presentation: Solubility Summary
The following table summarizes the solubility characteristics of this compound in common laboratory solvents. This data is provided as a guideline for stock solution preparation.
| Solvent System | Max Solubility (Approx.) | Recommended Stock Conc. | Notes |
| 100% DMSO | > 100 mM | 10 mM - 50 mM | Primary recommended solvent for long-term storage. |
| 100% Ethanol | ~25 mM | 10 mM | May be used as an alternative to DMSO. |
| PEG 400 / PBS (1:1) | ~5 mM | 1 mM | Useful co-solvent system for reducing precipitation in final media. |
| Aqueous Media (DMEM) | < 1 µM | N/A | Direct dissolution is not recommended. |
| 20% HP-β-Cyclodextrin | ~1 mM | 0.5 mM | Advanced formulation for reducing final organic solvent concentration. |
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation in DMSO
-
Preparation : Before opening, centrifuge the vial of this compound at low speed for 1 minute to pellet the powder.
-
Solvent Addition : Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution : Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or warm briefly at 37°C.[7] Visually inspect to ensure no solid particles remain.
-
Storage : Aliquot the stock solution into single-use, tightly sealed vials. Store at -20°C or -80°C.
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Serial Dilution (in DMSO) : If your final desired concentration is 10 µM and your stock is 10 mM, first dilute the stock 1:10 in DMSO to create a 1 mM intermediate stock. Then, dilute this 1:10 again in DMSO to create a 100 µM intermediate stock. This minimizes the volume needed for the final dilution.
-
Final Dilution (in Media) : Dispense the required volume of pre-warmed cell culture medium into a sterile tube.
-
Addition : While gently vortexing the medium, add the final aliquot of the DMSO stock drop-by-drop. For a 1:1000 final dilution (e.g., 1 µL of 10 mM stock into 1 mL of media for a 10 µM final concentration), the final DMSO concentration will be 0.1%.
-
Verification : After addition, visually inspect the medium for any signs of precipitation (cloudiness, crystals). If the solution is clear, it is ready for use.
Hypothetical Signaling Pathway
This compound is a putative inhibitor of the MEK1/2 kinases. The diagram below illustrates its potential mechanism of action within the canonical MAPK/ERK signaling pathway.
References
- 1. captivatebio.com [captivatebio.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. longdom.org [longdom.org]
- 6. ajptonline.com [ajptonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. scispace.com [scispace.com]
- 11. pnrjournal.com [pnrjournal.com]
Minimizing off-target effects of T-00127_HEV1 in research
A Guide to Minimizing Off-Target Effects in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of T-00127_HEV1, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ). The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to help users minimize off-target effects and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, ATP-competitive inhibitor of PI4KIIIβ[1]. Its primary mechanism of action is the selective inhibition of PI4KIIIβ, an enzyme that phosphorylates phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus[1][2]. This process is crucial for the replication of various RNA viruses, making this compound a compound of interest for antiviral research[2]. The inhibitor binds to the ATP-binding site of the kinase, preventing the phosphorylation reaction[2].
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of PI4KIIIβ, leading to a reduction in PI4P levels at the Golgi, which can impair viral replication[1][2]. While this compound is reported to be highly selective, with an IC50 of 150 nM for PI4KIIIβ and poor affinity for PI4KIIIα and PI4KIIα (IC50 ~75 µM and ≥100 µM, respectively), all small molecule inhibitors have the potential for off-target effects[1]. Potential off-target effects could arise from interactions with other kinases that have a structurally similar ATP-binding pocket or from unintended interactions with other cellular proteins[3]. It is crucial to experimentally validate that the observed phenotype is a direct result of PI4KIIIβ inhibition[4].
Q3: How can I be confident that the cellular phenotype I observe is due to the inhibition of PI4KIIIβ and not an off-target effect?
A3: A multi-pronged approach is recommended to validate the on-target effects of this compound. This includes:
-
Using a structurally unrelated inhibitor: Confirm your findings with a second, structurally different inhibitor of PI4KIIIβ. If the phenotype persists, it is more likely to be an on-target effect[3].
-
Dose-response analysis: On-target effects should typically occur at lower concentrations of the inhibitor than off-target effects[3].
-
Genetic knockdown/knockout: Employing techniques like siRNA or CRISPR/Cas9 to reduce the expression of PI4KIIIβ should phenocopy the effects of this compound[4][5].
-
Rescue experiments: Transfecting cells with a drug-resistant mutant of PI4KIIIβ should rescue the on-target effects but not the off-target effects[6].
-
Cellular Thermal Shift Assay (CETSA): This method can be used to directly confirm that this compound binds to PI4KIIIβ in intact cells[5].
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High levels of cytotoxicity observed at effective concentrations | Off-target inhibition of essential kinases. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Conduct a kinome-wide selectivity screen to identify potential off-target kinases. 3. Test this compound in multiple cell lines to assess if cytotoxicity is cell-type specific. |
| Inconsistent or unexpected experimental results | Activation of compensatory signaling pathways. | 1. Use western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. |
| Inhibitor instability. | 1. Check the stability of this compound under your experimental conditions (e.g., in media at 37°C). | |
| Cell line-specific effects. | 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent. | |
| Lack of on-target effect (no inhibition of PI4P production or desired phenotype) | Poor cell permeability or rapid efflux. | 1. Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). 2. Use a positive control compound known to inhibit PI4KIIIβ in your cell type. |
| Incorrect inhibitor concentration. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| Inactive compound. | 1. Ensure proper storage and handling of the compound. Following reconstitution, aliquot and freeze at -20°C. Stock solutions are stable for up to 3 months at -20°C[1]. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| PI4KIIIβ | 150 | [1] |
| PI4KIIIα | ~75,000 | [1] |
| PI4KIIα | ≥100,000 | [1] |
Table 2: Hypothetical Kinome Scan Data for this compound (1 µM)
This table presents a hypothetical kinome scan to illustrate how selectivity data for this compound might be represented. Actual results would need to be determined experimentally.
| Kinase | % of Control |
| PI4KIIIβ | 5 |
| PI4KIIIα | 95 |
| PI4KIIα | 98 |
| ABL1 | 85 |
| SRC | 90 |
| LCK | 88 |
| EGFR | 92 |
| hERG | >99 |
% of Control: A lower percentage indicates stronger binding/inhibition.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to PI4KIIIβ in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and western blotting using an antibody specific for PI4KIIIβ.
-
Data Analysis: Quantify the band intensities for PI4KIIIβ at each temperature for both the vehicle- and this compound-treated samples. Plot the percentage of soluble PI4KIIIβ against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinome Profiling
Objective: To determine the selectivity of this compound against a broad panel of kinases.
Methodology:
Kinome profiling is typically performed as a service by specialized contract research organizations (CROs). The general workflow is as follows:
-
Compound Submission: Provide the CRO with a sample of this compound at a specified concentration.
-
Assay Performance: The CRO will screen the compound against their panel of purified kinases (often several hundred) at a fixed ATP concentration. The assay typically measures the ability of the compound to inhibit the activity of each kinase.
-
Data Analysis: The results are usually provided as the percentage of remaining kinase activity in the presence of the compound compared to a vehicle control. This data can be used to generate a selectivity profile and identify potential off-target kinases.
Visualizations
Caption: Simplified signaling pathway of PI4KIIIβ and the inhibitory action of this compound.
Caption: Experimental workflow for minimizing and identifying off-target effects of this compound.
Caption: Logical troubleshooting guide for common issues encountered with this compound.
References
- 1. PI4KIIIβ Activity Regulates Lateral Root Formation Driven by Endocytic Trafficking to the Vacuole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 3. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. pharmaron.com [pharmaron.com]
- 5. benchchem.com [benchchem.com]
- 6. assayquant.com [assayquant.com]
Interpreting unexpected results in T-00127_HEV1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the PI4KIIIβ inhibitor, T-00127_HEV1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected outcome in antiviral experiments?
This compound is a cell-permeable, ATP-competitive, and reversible inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) with an IC50 of 150 nM. PI4KIIIβ is a host cell lipid kinase that is hijacked by many RNA viruses to build their replication machinery. By inhibiting this host enzyme, this compound is expected to block viral RNA replication and exhibit broad-spectrum antiviral activity against various single-stranded positive-sense RNA viruses. In cell-based assays, a dose-dependent reduction in viral titer or replication is the expected outcome. The compound generally shows low cytotoxicity.
Q2: What are the key quantitative parameters I should expect with this compound?
The following table summarizes the expected quantitative data for this compound based on available information. Note that EC50 values can vary significantly depending on the virus, cell line, and assay conditions.
| Parameter | Target/Virus | Expected Value | Cell Line |
| IC50 | PI4KIIIβ | 150 nM | in vitro assay |
| EC50 | Poliovirus | 0.77 µM | HeLa |
| EC50 | Coxsackievirus B3 | 3.38 µM | - |
| EC50 | Human Rhinovirus M | 2.5 µM | - |
| EC50 | Hepatitis C Virus 1b | 1.03 µM | - |
| EC50 | Hepatitis C Virus 2a | >44 µM | - |
| CC50 | Cytotoxicity | >50 µM | HeLa |
Q3: How can I confirm that this compound is inhibiting PI4KIIIβ in my cells?
Inhibition of PI4KIIIβ leads to a reduction in phosphatidylinositol 4-phosphate (PI4P) levels, particularly at the Golgi apparatus. You can assess this by:
-
Immunofluorescence Microscopy: Staining for PI4P and a Golgi marker (e.g., GM130) to visualize the reduction of PI4P at the Golgi.
-
Biochemical Assays: Using ELISA-based kits to quantify total cellular PI4P levels.[1][2]
Troubleshooting Guides
Issue 1: Higher than Expected EC50 (Lower Potency) or No Antiviral Effect
If this compound is not inhibiting viral replication as expected, consider the following possibilities:
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Instability/Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. If solubility is an issue, consider using a different formulation or ensuring the final solvent concentration is not toxic to the cells. |
| Cell Line Specific Effects | The expression and importance of PI4KIIIβ for viral replication can vary between cell lines. Test the inhibitor in multiple susceptible cell lines to see if the lack of effect is consistent. |
| High Viral Load (MOI) | A very high multiplicity of infection (MOI) might overwhelm the inhibitory effect. Perform a dose-response experiment with a lower, pre-titered MOI (e.g., 0.1-1). |
| Incorrect Timing of Treatment | For some viruses, the timing of inhibitor addition is critical. The viral replication peak can occur shortly after symptom onset.[3][4][5] Add this compound before, during, or shortly after viral infection to determine the optimal treatment window. |
| Assay-Related Issues | Ensure the antiviral assay (e.g., plaque assay, CPE assay) is properly optimized and validated for the specific virus and cell line. |
Issue 2: Higher than Expected Cytotoxicity (Low CC50)
If you observe significant cell death at concentrations where the compound should be effective and non-toxic, investigate these potential causes:
| Potential Cause | Recommended Troubleshooting Steps |
| Off-Target Effects | Although this compound is selective, high concentrations may inhibit other kinases. Perform a dose-response curve to find the lowest effective concentration.[6] Consider testing other PI4KIIIβ inhibitors with different chemical scaffolds to see if the toxicity is target-related. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle control (medium with solvent only) to assess this. |
| Cell Health and Culture Conditions | Use healthy, low-passage number cells. Ensure consistent cell seeding density. Over-confluent or stressed cells can be more susceptible to compound toxicity.[7] |
| Assay Interference | Some compounds can interfere with the readout of viability assays like the MTT assay.[8] For example, a compound might affect cellular metabolic activity without killing the cells, leading to an underestimation of viability.[8] Confirm cytotoxicity with an alternative method, such as a trypan blue exclusion assay or a crystal violet staining assay. |
Issue 3: Inconsistent or Variable Results Between Experiments
Variability in your data can be frustrating. Here are common sources of inconsistency:
| Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent Cell Culture Practices | Maintain a consistent cell passage number for all experiments. Ensure uniform cell seeding density. Use cells from a similar confluency state for each experiment.[7] |
| Pipetting Errors | Use calibrated pipettes and be meticulous with liquid handling, especially when preparing serial dilutions of the compound. |
| Inhibitor Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation. |
| Variable Viral Titer | Use a consistent, pre-titered stock of virus for all experiments. Viral stocks can lose potency with repeated freeze-thaw cycles. |
| Activation of Compensatory Pathways | Cells may adapt to the inhibition of PI4KIIIβ by upregulating other pathways. Use western blotting to probe for the activation of known compensatory signaling pathways.[6] |
Visualizing Pathways and Workflows
Caption: PI4KIIIβ signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing the antiviral efficacy of this compound.
Caption: A logical flowchart for troubleshooting unexpected experimental results.
Detailed Experimental Protocols
Protocol 1: Cytotoxicity (MTT) Assay
This protocol is for determining the concentration of this compound that is toxic to the host cells (CC50).
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of solvent as the highest compound concentration (vehicle control).
-
Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[9]
-
Absorbance Reading: Shake the plate gently for 15 minutes to dissolve the crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.
Protocol 2: Plaque Reduction Assay
This assay quantifies the effect of this compound on the production of infectious virus particles.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to 95-100% confluency.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix a constant amount of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution.[10] Incubate this mixture for 1 hour at 37°C.[10]
-
Infection: Aspirate the medium from the cell monolayers and wash with PBS. Add the virus-compound mixtures to the wells.
-
Adsorption: Incubate for 1-2 hours at 37°C to allow the virus to adsorb to the cells.
-
Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.4% agarose (B213101) or methylcellulose) with the corresponding concentration of this compound.[11]
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Staining: Fix the cells (e.g., with 10% formalin) and then stain with a solution like 0.1% crystal violet.[10]
-
Plaque Counting: Wash the plates and count the number of plaques in each well. Plaques appear as clear zones against the stained cell monolayer.[10]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Plot the percentage of reduction against the log of the compound concentration to determine the EC50 value.
Protocol 3: Western Blot for Downstream Pathway Analysis
This protocol can be used to check for off-target effects or compensatory pathway activation.
-
Cell Treatment and Lysis: Seed cells and grow to 80-90% confluency. Treat with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[12]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest (e.g., phospho-Akt, phospho-ERK) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector.[7]
-
Analysis: Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify band intensities to assess changes in protein phosphorylation or expression.
References
- 1. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI4-Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 3. What underlies inconsistent results in clinical trials for COVID-19 drugs?: IU News [news.iu.edu]
- 4. scitechdaily.com [scitechdaily.com]
- 5. New Study Highlights Underlying Flaws In COVID-19 Antiviral Drug Clinical Trials [wfyi.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. assaygenie.com [assaygenie.com]
Technical Support Center: T-00127_HEV1 Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing antiviral assays to evaluate T-00127 against Hepatitis E Virus (HEV). The information is designed to help address common sources of variability and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the HEV replicon assay?
The HEV replicon system is a powerful tool for studying viral replication without the need for infectious virus particles.[1] It utilizes a modified HEV genome where the structural genes (ORF2 and ORF3) are replaced with a reporter gene, such as luciferase or Green Fluorescent Protein (GFP).[1][2] The non-structural proteins encoded by ORF1, which are essential for replication, remain intact.[3] When the replicon RNA is introduced into permissive cells, it replicates, leading to the expression of the reporter gene. The amount of reporter signal is directly proportional to the level of viral RNA replication, allowing for the quantification of antiviral activity.[1]
Q2: Which cell lines are suitable for HEV antiviral assays?
Several cell lines have been used for HEV culture and replicon assays, though efficiency can vary.[4][5] Commonly used lines include human hepatoma cells like PLC/PRF/5, HepG2/C3A, and Huh-7.[4][6] Human lung epithelial cells (A549) have also been shown to support HEV replication.[4][7] The choice of cell line can significantly impact assay performance, and it is recommended to test multiple lines to find the one most suitable for your specific HEV strain and assay format.[6]
Q3: What are the common sources of variability in cell-based antiviral assays?
Variability in cell-based assays can arise from multiple factors.[8][9] These include:
-
Cellular Factors: Cell passage number, confluency, and overall health can affect their permissiveness to viral replication.
-
Viral Factors: The genetic stability of the virus stock and the presence of cell culture-adaptive mutations can alter replication efficiency.[10]
-
Assay Conditions: Inconsistent cell seeding density, incubation times, and reagent concentrations can lead to variable results.[11]
-
Compound Properties: The solubility and stability of the test compound (e.g., T-00127) in the culture medium are critical.[12]
Q4: How can I minimize plate-to-plate and well-to-well variability?
Minimizing variability is crucial for obtaining reliable data.[11] Key strategies include:
-
Strict Cell Culture Practices: Use cells within a defined passage number range and ensure consistent seeding density.
-
Automated Liquid Handling: Where possible, use automated systems for dispensing cells, virus, and compounds to reduce human error.[8]
-
Plate Layout: Include appropriate controls on every plate, such as uninfected cells, virus-infected cells without compound (vehicle control), and a positive control inhibitor.
-
Quality Control of Reagents: Ensure all reagents, including media and serum, are from consistent lots.
Troubleshooting Guides
Issue 1: High Variability in EC50 Values for T-00127
Question: My calculated EC50 values for T-00127 against HEV vary significantly between experiments. What could be the cause?
Answer: Inconsistent EC50 values are a common challenge and can point to several underlying issues. Below is a troubleshooting guide to help identify the potential source of variability.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Solubility: Visually inspect the compound dilutions for any signs of precipitation. Poor solubility can lead to inaccurate concentrations.[12]
-
Stability: Ensure that the T-00127 stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing fresh dilutions for each experiment.[12]
-
-
Standardize Assay Conditions:
-
Cell Confluency: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of infection.
-
Virus Titer: Use a consistent multiplicity of infection (MOI) for each experiment. Titer the virus stock regularly to account for any loss of infectivity over time.[13]
-
-
Assess Cell Health:
-
Passage Number: High passage numbers can lead to changes in cell physiology and permissiveness to HEV. Maintain a log of passage numbers and use cells within a validated range.
-
Mycoplasma Contamination: Test cell stocks for mycoplasma, as it can significantly impact cell health and experimental outcomes.
-
Data Presentation Example:
The following table illustrates how inconsistent EC50 values might appear across different experimental runs.
| Experiment Run | Calculated EC50 (µM) | Cell Passage Number | Virus Stock Lot | Notes |
| 1 | 1.2 | P10 | A | Initial successful run. |
| 2 | 5.8 | P25 | A | Higher EC50 observed. Cells were at a high passage number. |
| 3 | 0.9 | P11 | B | New virus stock used. EC50 is lower than the initial run. |
| 4 | 1.3 | P12 | B | Consistent with Run 3 after standardizing cell passage. |
Troubleshooting Workflow:
Troubleshooting inconsistent EC50 values.
Issue 2: Low Signal-to-Background Ratio in Luciferase-Based Replicon Assay
Question: The signal from my positive control wells (HEV replicon, no compound) is very low and close to the background signal from mock-transfected cells. What can I do to improve this?
Answer: A low signal-to-background (S/B) ratio can make it difficult to accurately determine antiviral activity. This issue often stems from inefficient replicon replication or problems with the detection step.
Troubleshooting Steps:
-
Optimize Transfection Efficiency:
-
RNA Quality: Ensure the in vitro transcribed replicon RNA is of high quality and integrity.
-
Transfection Reagent: Experiment with different transfection reagents and optimize the RNA-to-reagent ratio.
-
Cell Density: The optimal cell density for transfection can vary between cell lines.
-
-
Confirm Replicon Replication:
-
Time Course Experiment: Measure the luciferase signal at different time points post-transfection (e.g., 24, 48, 72, 96 hours) to determine the peak of replication. HEV replication can be slow, with peak expression often occurring at day 2 or 3.[14]
-
Use a Non-Replicating Control: Transfect cells with a replicon containing a mutation in the viral polymerase (e.g., a GAA mutant) to confirm that the observed signal is due to active replication.[14]
-
-
Check Luciferase Assay Components:
-
Reagent Compatibility: Ensure the luciferase substrate is compatible with your replicon's luciferase type (e.g., Gaussia, Firefly).
-
Reagent Storage and Preparation: Prepare the luciferase substrate solution fresh and protect it from light.
-
Data Presentation Example:
This table shows hypothetical results from a time course experiment to optimize signal.
| Time Post-Transfection (Hours) | Replicon Signal (RLU) | Mock Signal (RLU) | Signal-to-Background Ratio |
| 24 | 1,500 | 500 | 3.0 |
| 48 | 8,000 | 550 | 14.5 |
| 72 | 25,000 | 600 | 41.7 |
| 96 | 18,000 | 650 | 27.7 |
RLU = Relative Light Units
Logical Diagram of Signal Generation:
HEV replicon assay signal pathway.
Experimental Protocols
Protocol: HEV Gaussia Luciferase Replicon Assay
This protocol outlines a general procedure for assessing the antiviral activity of T-00127 using an HEV replicon expressing Gaussia luciferase.
Materials:
-
Permissive host cells (e.g., HepG2/C3A)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HEV Gaussia luciferase replicon RNA
-
Lipofectamine or other suitable transfection reagent
-
96-well cell culture plates
-
T-00127 compound stock solution (in DMSO)
-
Gaussia luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count HepG2/C3A cells.
-
Seed 2 x 10^4 cells per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of T-00127 in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
-
Transfection:
-
On the day of the experiment, prepare the transfection mix according to the manufacturer's protocol. For each well, dilute replicon RNA and transfection reagent in serum-free medium.
-
Remove the old medium from the cells and add the transfection mix.
-
Incubate for 4-6 hours at 37°C.
-
-
Treatment:
-
After incubation, remove the transfection mix.
-
Add 100 µL of the prepared T-00127 dilutions (or vehicle control) to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
At 72 hours post-transfection, collect 20 µL of the cell culture supernatant from each well.[14]
-
Transfer the supernatant to a white, opaque 96-well plate.
-
Prepare the Gaussia luciferase substrate according to the manufacturer's instructions.
-
Inject 50 µL of the substrate into each well and immediately measure the luminescence using a plate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of T-00127 relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a non-linear regression model.
-
Experimental Workflow Diagram:
References
- 1. Expanding the Hepatitis E Virus Toolbox: Selectable Replicons and Recombinant Reporter Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Replication of Hepatitis E Virus (HEV) Genomes and of an HEV Replicon Expressing Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Processing and Subcellular Localization of the Hepatitis E Virus Replicase: Identification of Candidate Viral Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Models for Hepatitis E Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Models for Hepatitis E Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Antiviral Response in Human Epithelial Cells Infected with Hepatitis E Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Genetic Variability and Evolution of Hepatitis E Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A High-Throughput Screening Strategy to Overcome Virus Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Modular Hepatitis E Virus Replicon System for Studies on the Role of ORF1-Encoded Polyprotein Domains - PMC [pmc.ncbi.nlm.nih.gov]
How to control for T-00127_HEV1-induced cell stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for cell stress potentially induced by the PI4KIIIβ inhibitor, T-00127_HEV1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a crucial enzyme in the phosphoinositide signaling pathway.[1][2][3][4] It functions as an ATP-competitive inhibitor, primarily targeting PI4KIIIβ's kinase activity.[1] This inhibition disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a lipid second messenger essential for the structural integrity and function of the Golgi apparatus and the replication of various RNA viruses.[2][3]
Q2: What are the potential sources of cell stress when using this compound?
A2: While this compound has been reported to have low cytotoxicity in some cell lines, its potent inhibition of PI4KIIIβ can lead to cellular stress through several mechanisms:
-
Disruption of Golgi Function: PI4KIIIβ is critical for maintaining the structure and function of the Golgi apparatus. Inhibition by this compound can lead to Golgi fragmentation and impaired protein secretion, which may trigger the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress.
-
Induction of Apoptosis: Inhibition of the PI3K/Akt pathway, which is downstream of PI4KIIIβ, can suppress cell survival signals and induce programmed cell death (apoptosis).[5]
-
Modulation of Autophagy: PI4KIIIβ is involved in the regulation of autophagy, a cellular recycling process. Disruption of this pathway can lead to an accumulation of cellular waste and stress.
-
Off-Target Effects: Although this compound is highly selective for PI4KIIIβ, the possibility of off-target effects on other kinases at higher concentrations cannot be entirely ruled out and could contribute to cellular stress.
Q3: What are the typical working concentrations for this compound?
A3: The effective concentration (EC50) of this compound for antiviral activity is in the nanomolar to low micromolar range.[1][2][3] However, the concentration that may induce cell stress can vary significantly depending on the cell type and experimental duration. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific application while minimizing cytotoxicity.
Q4: How can I monitor for this compound-induced cell stress in my experiments?
A4: Several assays can be employed to monitor for different types of cell stress:
-
Cell Viability Assays: MTT, MTS, or CellTiter-Glo assays can provide a general assessment of cell health and proliferation.
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect early and late apoptosis. Caspase-3 activity assays can also be used to measure a key mediator of apoptosis.
-
Mitochondrial Health Assays: The JC-1 assay can be used to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.
-
ER Stress Assays: Western blotting for ER stress markers such as GRP78 (BiP), CHOP, and the splicing of XBP1 can indicate activation of the UPR.
-
Autophagy Assays: Monitoring the conversion of LC3-I to LC3-II by Western blot is a widely used method to assess autophagic flux.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at expected effective concentrations. | Cell line is particularly sensitive to PI4KIIIβ inhibition. | Perform a detailed dose-response and time-course experiment to determine the optimal concentration and duration of treatment with minimal cytotoxicity. Consider using a lower concentration for a longer period. |
| Off-target effects at the concentration used. | Confirm the selectivity of your this compound lot. If possible, compare its effects with another PI4KIIIβ inhibitor with a different chemical scaffold. | |
| Contamination of cell culture. | Regularly test your cell cultures for mycoplasma and other contaminants. | |
| Inconsistent results between experiments. | Variability in compound preparation. | Prepare fresh stock solutions of this compound regularly and store them appropriately. Ensure complete dissolution before use. |
| Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment. | |
| Pipetting errors. | Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. | |
| Unexpected phenotypic changes in cells. | Disruption of normal cellular processes due to PI4KIIIβ inhibition. | Investigate the specific cellular pathways affected. For example, if you observe changes in cell morphology, analyze the cytoskeleton and focal adhesions. If secretion is affected, perform a secretion assay. |
| Long-term adaptation of cells to the inhibitor. | For long-term experiments, be aware that cells may adapt to the presence of the inhibitor, potentially by upregulating compensatory pathways. |
Quantitative Data
The following tables summarize the reported cytotoxic and effective concentrations of this compound and its analog BF738735 in various cell lines.
Table 1: Cytotoxicity (CC50) and Efficacy (EC50/IC50) of this compound
| Cell Line | Assay Type | CC50 (µM) | EC50/IC50 (µM) | Reference(s) |
| HeLa | Cytotoxicity/Antiviral | >125 | 0.77 (Poliovirus) | [2][3] |
| H1-HeLa | Antiviral | - | 2.5 | [1] |
| Various | Antiviral (HRV) | 64 | 0.11-0.48 | [6] |
Table 2: Cytotoxicity (CC50) and Efficacy (EC50/IC50) of BF738735 (a close analog of this compound)
| Cell Line | Assay Type | CC50 (µM) | EC50/IC50 (nM) | Reference(s) |
| HeLa | Cytotoxicity/Antiviral | 11-65 | 4-71 (Enteroviruses) | [7] |
| BGM | Cytotoxicity/Antiviral | >100 | - | |
| RD | Cytotoxicity/Antiviral | 11-65 | 4-71 (Enteroviruses) | [7] |
| Vero | Cytotoxicity/Antiviral | 11-65 | 4-71 (Enteroviruses) | [7] |
| H1-HeLa | Cytotoxicity/Antiviral | 61 | 31 (HRV14) | [8] |
| Huh-7 | Cytotoxicity/Antiviral | >10 | 100-700 (HCV) | [9] |
| Lung Cancer Cell Lines (1q-amplified) | Proliferation | - | IC50 ~1-5 µM | [10] |
| Lung Cancer Cell Lines (1q-diploid) | Proliferation | - | IC50 >10 µM | [10] |
Note: CC50 (50% cytotoxic concentration) and EC50/IC50 (50% effective/inhibitory concentration) values can vary depending on the assay conditions, cell line, and duration of treatment. The data presented here is for comparative purposes.
Experimental Protocols
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest cells by trypsinization (for adherent cells) and collect any floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Measurement of Mitochondrial Membrane Potential using JC-1
This assay uses the cationic dye JC-1 to assess mitochondrial health. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low membrane potential, JC-1 remains as monomers and fluoresces green.
Materials:
-
This compound
-
Cell line of interest
-
JC-1 Assay Kit
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 96-well plate or on coverslips and treat with this compound.
-
Prepare the JC-1 staining solution according to the manufacturer's protocol.
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.
-
Wash the cells twice with assay buffer.
-
Measure the fluorescence intensity at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Monitoring Autophagy by LC3-II Western Blot
This protocol detects the conversion of LC3-I to the lipidated form LC3-II, which is a hallmark of autophagosome formation.
Materials:
-
This compound
-
Cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Treat cells with this compound. It is recommended to include a positive control for autophagy induction (e.g., starvation) and a negative control. To measure autophagic flux, include a condition with an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) in the last few hours of this compound treatment.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate. An increase in the LC3-II band (running at ~14-16 kDa) relative to a loading control (e.g., GAPDH or β-actin) indicates an increase in autophagosomes.
Visualizations
Caption: Mechanism of this compound Action and Induction of Cell Stress.
Caption: Potential Cell Stress Pathways Induced by this compound.
Caption: Troubleshooting Workflow for this compound-Induced Cell Stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BF738735 | PI4K 抑制剂 | MCE [medchemexpress.cn]
- 9. academic.oup.com [academic.oup.com]
- 10. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Potential for T-00127_HEV1 resistance development in viruses
T-00127_HEV1 Technical Support Center
This support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the potential for resistance development to the investigational antiviral compound this compound in Hepatitis E virus (HEV).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel, non-nucleoside inhibitor designed to selectively target the RNA-dependent RNA polymerase (RdRp) of the Hepatitis E virus. It is believed to bind to an allosteric pocket within the polymerase, inducing a conformational change that prevents the elongation of the nascent viral RNA strand. This action effectively terminates viral replication.
Caption: Proposed mechanism of this compound inhibiting HEV RNA-dependent RNA polymerase.
Troubleshooting Guides
Q2: My cell culture-adapted HEV shows reduced susceptibility to this compound. How do I confirm and characterize potential resistance?
If you observe a decrease in the efficacy of this compound in your experiments, a structured approach is necessary to confirm and characterize the resistance phenotype and genotype. This typically involves determining the half-maximal effective concentration (EC50) and sequencing the viral target gene.
The following workflow outlines the recommended steps for investigating potential resistance.
Caption: Experimental workflow for confirming and characterizing HEV resistance to this compound.
Experimental Protocol: Phenotypic Resistance Assay (EC50 Determination)
This protocol details how to perform a cell-based assay to determine the EC50 value of this compound against your viral strain.
1. Objective: To quantify the concentration of this compound required to inhibit HEV replication by 50%.
2. Materials:
-
HEpG2/C3A cells (or other susceptible cell line)
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Wild-type (WT) HEV stock and suspected resistant HEV stock
-
Reagents for immunofluorescence staining (e.g., anti-ORF2 primary antibody, fluorescent secondary antibody) or qRT-PCR.
-
Cell viability assay kit (e.g., CellTiter-Glo®)
3. Procedure:
-
Cell Seeding: Seed HEpG2/C3A cells in 96-well plates at a density that will result in 80-90% confluency at the time of infection. Incubate for 24 hours at 37°C.
-
Drug Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a concentration of at least 100x the expected WT EC50. Include a "no-drug" (vehicle only) control.
-
Infection: Aspirate the medium from the cells. Add 50 µL of the prepared drug dilutions to the appropriate wells. Immediately add 50 µL of virus inoculum (at a multiplicity of infection, MOI, of 0.1) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Cytotoxicity Control: In a parallel plate with uninfected cells, add the same serial dilutions of this compound to measure the compound's cytotoxicity (CC50).
-
Quantification:
-
For Immunofluorescence: Fix and permeabilize the cells. Stain for the HEV ORF2 protein. Count the number of infected cells (foci) per well using a fluorescence microscope.
-
For qRT-PCR: Extract total RNA from the cells and perform a one-step qRT-PCR to quantify viral RNA levels.
-
-
Data Analysis:
-
Normalize the data to the "no-drug" control (representing 100% infection).
-
Plot the normalized percent inhibition against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
-
Calculate the fold-change in resistance: (EC50 of resistant virus) / (EC50 of WT virus).
-
Q3: What are the known or potential resistance-associated mutations (RAMs) for this compound?
In-vitro resistance selection studies have identified several amino acid substitutions in the HEV RdRp that confer reduced susceptibility to this compound. The table below summarizes data from a representative long-term passaging experiment.
| HEV Strain | Passage Number (P) | This compound Conc. (µM) | EC50 (µM) | Fold-Change in Resistance | Identified RdRp Mutations |
| WT Reference | P0 | 0 | 0.15 | 1.0 | None |
| Selection 1 | P5 | 0.5 | 1.2 | 8.0 | G1634S |
| Selection 1 | P10 | 2.0 | 8.9 | 59.3 | G1634S, Y1320H |
| Selection 1 | P15 | 5.0 | 21.5 | 143.3 | G1634S, Y1320H, V1499I |
| Selection 2 | P8 | 1.0 | 4.5 | 30.0 | Y1320H |
| Selection 2 | P16 | 5.0 | 15.2 | 101.3 | Y1320H, I1533F |
Note: Data presented is representative and for illustrative purposes.
Q4: What best practices can I follow to minimize the risk of generating resistance in my experiments?
Minimizing the risk of inadvertently selecting for resistant viral populations is crucial for maintaining the validity of your experimental results.
Caption: Recommended practices to minimize the selection of drug-resistant HEV in vitro.
Key Recommendations:
-
Avoid Sub-optimal Concentrations: Use this compound at a concentration that is sufficiently high (e.g., 5-10x the wild-type EC50) to suppress viral replication effectively and reduce the probability of resistant mutants emerging.
-
Limit Serial Passaging: Avoid repeatedly passaging the virus in the presence of the drug unless it is for a specific resistance selection experiment.
-
Use Low-Passage Virus Stocks: Whenever possible, start experiments with a low-passage, sequence-verified viral stock to ensure a genetically homogeneous population.
-
Monitor Viral Genotype: If experiments involve long-term culture with this compound, periodically sequence the RdRp gene to monitor for the emergence of known RAMs.
Validation & Comparative
Comparative Analysis of T-00127_HEV1 and Other Antiviral Agents Against Hepatitis E Virus in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational antiviral compound T-00127_HEV1 and established antiviral agents—Ribavirin, Sofosbuvir, and Interferon-alpha—for their activity against the Hepatitis E virus (HEV). The focus is on validating antiviral efficacy in primary cell cultures, a crucial step in preclinical drug development.
Executive Summary
This compound is a potent and selective inhibitor of the host cell factor phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a kinase essential for the replication of several positive-sense RNA viruses.[1][2] While its direct antiviral activity against Hepatitis E Virus (HEV) in primary cells has not been documented in publicly available literature, its mechanism of action suggests potential efficacy. This guide summarizes the known antiviral activity of this compound against other relevant viruses and compares it with the established anti-HEV activities of Ribavirin, Sofosbuvir, and Interferon-alpha. Detailed experimental protocols for the validation of these antiviral agents in primary human hepatocytes are also provided.
Data Presentation: Comparative Antiviral Activity
The following table summarizes the in vitro efficacy of this compound and comparator drugs. It is important to note the absence of specific data for this compound against HEV.
| Compound | Target | Virus | Cell Type | EC50 | CC50 | Selectivity Index (SI) |
| This compound | PI4KIIIβ | Poliovirus (PV) | RD Cells | 0.77 µM [3] | 125 µM [3] | 162 [3] |
| Enterovirus 71 (EV71) | RD Cells | 0.73 µM [3] | 125 µM [3] | 171 [3] | ||
| Hepatitis E Virus (HEV) | Primary Human Hepatocytes | Data not available | Data not available | Data not available | ||
| Ribavirin | IMPDH, RNA Polymerase | HEV (Genotype 3) | Subgenomic Replicon | 3 ± 2 μM[4] | >50 µM | >16.7 |
| Sofosbuvir | RNA Polymerase (NS5B) | HEV (Genotype 1) | Subgenomic Replicon | 1.97 µM[5][6] | >100 µM[6] | >50.8 |
| Interferon-alpha | JAK-STAT pathway | HEV (Genotype 3) | Subgenomic Replicon | 1.3 ± 0.5 IU/ml[4] | Not reported | Not applicable |
Note: The data for comparator drugs are primarily from replicon systems in hepatoma cell lines, which may not fully reflect the activity in primary human hepatocytes.
Experimental Protocols
This section outlines the key experimental procedures for validating the antiviral activity of this compound and other compounds against HEV in primary human hepatocytes.
Primary Human Hepatocyte Culture and HEV Infection
-
Cell Sourcing and Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates. Cells are maintained in a specialized hepatocyte culture medium.
-
HEV Strain: A well-characterized HEV strain (e.g., genotype 3) is used for infection.
-
Infection Protocol: Confluent monolayers of primary human hepatocytes are infected with HEV at a specific multiplicity of infection (MOI). The virus is allowed to adsorb for a defined period, after which the inoculum is removed, and the cells are washed before adding a fresh medium containing the antiviral compounds.[7][8]
Antiviral Activity Assay
-
Compound Preparation: this compound and comparator drugs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
Treatment: Following viral infection, the culture medium is replaced with a medium containing different concentrations of the antiviral compounds. Control wells include virus-infected cells without treatment and uninfected cells.
-
Incubation: The treated and control plates are incubated for a period sufficient for multiple rounds of viral replication (e.g., 3-5 days).
Quantification of HEV Replication (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from the cell lysates or culture supernatants at the end of the incubation period using a commercial RNA extraction kit.[9][10][11]
-
Reverse Transcription and Quantitative PCR (RT-qPCR): The extracted RNA is reverse-transcribed into cDNA, followed by quantitative PCR using primers and probes specific for a conserved region of the HEV genome (e.g., ORF2/3).[9][10][11]
-
Data Analysis: The viral RNA copy number is quantified and normalized to a housekeeping gene. The 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication, is calculated from the dose-response curve.
Cytotoxicity Assay (MTS Assay)
-
Assay Principle: The MTS assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]
-
Procedure:
-
Plate primary human hepatocytes in a 96-well plate and treat them with the same concentrations of antiviral compounds used in the antiviral assay, but without viral infection.
-
Incubate for the same duration as the antiviral assay.
-
Add the MTS reagent to each well and incubate for a few hours.[13]
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the drug that reduces cell viability by 50%, is determined from the dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50.
Mandatory Visualizations
Caption: Workflow for validating antiviral activity in primary cells.
Caption: PI4KIIIβ's role in viral replication and its inhibition.
References
- 1. Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ribavirin Inhibits In Vitro Hepatitis E Virus Replication through Depletion of Cellular GTP Pools and Is Moderately Synergistic with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sofosbuvir in the Treatment of Hepatitis E virus Infection: A Review of in vitro and in vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Candidates for Treating Hepatitis E Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha Interferon Inhibits Hepatitis C Virus Replication in Primary Human Hepatocytes Infected In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha interferon inhibits hepatitis C virus replication in primary human hepatocytes infected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Independent Evaluation of Cell Culture Systems for Hepatitis E Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatitis E Virus (HEV) Detection and Quantification by a Real-Time Reverse Transcription-PCR Assay Calibrated to the World Health Organization Standard for HEV RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Hepatitis E Virus (HEV) Culture and Its Application to Measurements of HEV Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of T-00127_HEV1 and BF738735 in the Inhibition of Enterovirus Replication
A detailed analysis for researchers and drug development professionals.
The landscape of antiviral drug discovery is continuously evolving, with a growing emphasis on host-targeting agents that can offer broad-spectrum activity and a higher barrier to resistance. Within this context, inhibitors of the host factor phosphatidylinositol 4-kinase III beta (PI4KIIIβ) have emerged as a promising strategy against enteroviruses. This guide provides a comprehensive comparison of two prominent PI4KIIIβ inhibitors, T-00127_HEV1 and BF738735, based on available experimental data.
Mechanism of Action: Targeting a Crucial Host Factor
Both this compound and BF738735 exert their antiviral effects by inhibiting the cellular enzyme PI4KIIIβ.[1][2][3][4][5][6] This kinase is a critical host factor that enteroviruses hijack to establish their replication organelles—membranous structures where viral RNA replication takes place.[4][7] Specifically, the viral protein 3A recruits PI4KIIIβ to these sites, leading to the accumulation of phosphatidylinositol 4-phosphate (PI4P).[5][6] This PI4P-rich environment is essential for the recruitment of other factors necessary for viral replication. By inhibiting PI4KIIIβ, both compounds disrupt the formation and function of these replication organelles, thereby halting viral proliferation.[4][7]
Signaling pathway of enterovirus replication and PI4KIIIβ inhibition.
Quantitative Comparison of In Vitro Efficacy and Cytotoxicity
The following table summarizes the key quantitative data for this compound and BF738735, providing a direct comparison of their potency and safety profiles.
| Parameter | This compound | BF738735 | Reference(s) |
| Target | Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) | Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) | [2][3] |
| IC50 for PI4KIIIβ | 60 nM | 5.7 nM | [1][2] |
| IC50 for PI4KIIIα | Not specified, but highly specific for PI4KIIIβ | 1700 nM | [1][2] |
| Antiviral Activity (EC50) | |||
| Poliovirus (PV) | 0.77 µM | 4-71 nM (range across enteroviruses) | [8] |
| Enterovirus 71 (EV71) | 0.73 µM | 4-71 nM (range across enteroviruses) | [8] |
| Coxsackievirus B3 (CVB3) | Broad inhibitory effect | 77 nM | [1][8] |
| Human Rhinovirus (HRV) | Not specified | 4-71 nM (range across enteroviruses) | [1] |
| Cytotoxicity (CC50) | 125 µM | 11-65 µM | [1][8] |
| Selectivity Index (SI) | 162 (for PV) | High (calculated from EC50 and CC50) | [1][8] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Based on the available data, BF738735 demonstrates significantly more potent inhibition of the target enzyme PI4KIIIβ, with an IC50 value approximately 10-fold lower than that of this compound.[1][2][8] This translates to a more potent antiviral activity across a broad range of enteroviruses, with EC50 values in the low nanomolar range for BF738735.[1] this compound also shows broad-spectrum activity, though its reported EC50 values are in the sub-micromolar to micromolar range.[8] Both compounds exhibit low cytotoxicity, resulting in high selectivity indices, which is a desirable characteristic for any antiviral candidate.[1][8]
Experimental Methodologies
The data presented in this guide are derived from standard in vitro assays. Below are generalized protocols for the key experiments used to characterize these inhibitors.
In Vitro Kinase Assay (for IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of the target kinase, in this case, PI4KIIIβ.
Generalized workflow for determining the IC50 of PI4KIIIβ inhibitors.
-
Reaction Setup : A reaction mixture containing recombinant PI4KIIIβ enzyme, the lipid substrate phosphatidylinositol (PI), and ATP is prepared in a suitable buffer.
-
Compound Addition : Serial dilutions of the test compound (this compound or BF738735) are added to the reaction mixture.
-
Incubation : The reaction is incubated for a specific time at an optimal temperature to allow the enzymatic reaction to proceed.
-
Activity Measurement : The kinase activity is quantified. This can be done by measuring the amount of ATP consumed or the amount of the product, PI4P, generated.
-
IC50 Calculation : The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Antiviral Activity Assay (for EC50 Determination)
This cell-based assay determines the concentration of a compound required to inhibit viral replication by 50%.
-
Cell Seeding : Host cells permissive to enterovirus infection (e.g., HeLa, RD, or BGM cells) are seeded in multi-well plates.
-
Infection and Treatment : The cells are infected with a specific enterovirus strain at a known multiplicity of infection (MOI). Simultaneously or at a specified time post-infection, serial dilutions of the test compound are added.
-
Incubation : The plates are incubated for a period that allows for one or multiple cycles of viral replication (typically 24-72 hours).
-
Quantification of Viral Replication : The extent of viral replication is measured. This can be achieved through various methods, such as:
-
CPE (Cytopathic Effect) Reduction Assay : Visually scoring the protection of cells from virus-induced death.
-
Viral RNA Quantification : Using RT-qPCR to measure the amount of viral RNA.
-
Reporter Virus Assay : Using a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP).
-
-
EC50 Calculation : The EC50 value is calculated from the dose-response curve of viral inhibition.
Cytotoxicity Assay (for CC50 Determination)
This assay is performed in parallel with the antiviral assay to determine the concentration of the compound that causes a 50% reduction in the viability of uninfected cells.
-
Cell Seeding and Treatment : Uninfected host cells are seeded and treated with the same serial dilutions of the test compound as in the antiviral assay.
-
Incubation : The cells are incubated for the same duration as the antiviral assay.
-
Viability Measurement : Cell viability is assessed using colorimetric or fluorometric assays that measure metabolic activity (e.g., MTS, MTT, or CellTiter-Glo).
-
CC50 Calculation : The CC50 value is determined from the dose-response curve of cell viability.
Concluding Remarks
Both this compound and BF738735 are potent and specific inhibitors of the host factor PI4KIIIβ, representing a promising avenue for the development of broad-spectrum anti-enterovirus therapies. The available data suggest that BF738735 exhibits superior potency in both target engagement and antiviral activity. However, a definitive comparison would necessitate head-to-head studies under identical experimental conditions. Researchers and drug developers should consider these findings in the context of their specific research goals and the particular enterovirus species of interest. The favorable safety profiles of both compounds warrant further investigation into their potential as clinical candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Series of Compounds with Potent Antiviral Activity for the Treatment of Enterovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Exploration for anti-enterovirus compounds and analysis on the mechanism of its inhibitory effect on virus infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Enterovirus Replication Organelles and Inhibitors of Their Formation [frontiersin.org]
- 5. Direct-acting antivirals and host-targeting strategies to combat enterovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
Comparing T-00127_HEV1 and PIK93 selectivity for PI4KIIIβ
An Objective Comparison of T-00127_HEV1 and PIK93 for PI4KIIIβ Inhibition
This guide provides a detailed comparison of two small molecule inhibitors, this compound and PIK93, with a focus on their selectivity for Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). PI4KIIIβ is a critical lipid kinase in the phosphoinositide signaling pathway, primarily responsible for generating phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus.[1][2] This process is essential for regulating membrane trafficking and is a key host factor for the replication of various RNA viruses, making its inhibitors valuable tools in both cell biology research and antiviral drug development.[1][3][4]
Comparative Analysis of Inhibitor Selectivity
The inhibitory activities of this compound and PIK93 have been characterized in various in vitro kinase assays. While both compounds effectively inhibit PI4KIIIβ, they exhibit distinct selectivity profiles against other lipid kinases, particularly the closely related Class I Phosphoinositide 3-Kinases (PI3Ks).
PIK93 is a highly potent inhibitor of PI4KIIIβ with a reported IC50 value of 19 nM.[5][6][7] However, it was originally developed as a PI3K inhibitor and demonstrates significant cross-reactivity, potently inhibiting PI3Kγ (IC50 of 16 nM) and PI3Kα (IC50 of 39 nM).[1][5][6] This lack of selectivity can complicate the interpretation of experimental results, as observed effects may be attributable to the inhibition of multiple pathways.
In contrast, T-00127-HEV1 is a more selective, albeit less potent, inhibitor of PI4KIIIβ, with a reported IC50 of 60 nM.[7] It is recognized as a broad-spectrum antienterovirus compound that selectively targets PI4KB activity.[7][8] While PIK-93 shows a stronger inhibitory effect on in vitro PI4KIIIβ activity, its cross-reactivity with other lipid kinases is a notable drawback compared to T-00127-HEV1.[4]
Table 1: Inhibitor Potency and Selectivity
| Compound | Target | IC50 (nM) | Other Notable Inhibitions (IC50) |
| PIK93 | PI4KIIIβ | 19[5][6][7] | PI3Kγ (16 nM), PI3Kα (39 nM), PI3Kδ (120 nM)[5][6] |
| This compound | PI4KIIIβ | 60[7] | Selective for PI4KIIIβ[7][8] |
Signaling Pathway and Experimental Workflow
To understand the context of PI4KIIIβ inhibition, it is crucial to visualize its role in cellular signaling and the workflow used to assess inhibitor activity.
Caption: PI4KIIIβ signaling pathway at the Golgi apparatus.
Caption: General workflow for an in vitro radiometric lipid kinase assay.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is typically performed using an in vitro kinase assay. A common and robust method is the radiometric assay, which measures the incorporation of a radiolabeled phosphate (B84403) from ATP onto a lipid substrate.[9][10]
Objective: To determine the concentration at which this compound and PIK93 inhibit 50% of PI4KIIIβ enzymatic activity.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) and Phosphatidylserine (PS) as lipid substrates
-
[γ-³²P]-ATP (radiolabeled) and non-radiolabeled ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
This compound and PIK93 compounds, serially diluted
-
Nitrocellulose membrane[10]
-
Wash buffer (e.g., 1 M NaCl, 1% phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Lipid Substrate Preparation: Prepare lipid vesicles by mixing PI and PS (carrier lipid) in chloroform, drying the mixture under nitrogen, and resuspending in the kinase assay buffer followed by sonication.
-
Inhibitor Preparation: Perform serial dilutions of this compound and PIK93 in DMSO, then dilute further in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, combine the recombinant PI4KIIIβ enzyme, lipid vesicles, and the diluted inhibitor compounds (or vehicle control).[10] Allow a pre-incubation period of 10-15 minutes at room temperature.
-
Kinase Reaction Initiation: Start the reaction by adding a mix of [γ-³²P]-ATP and non-radiolabeled ATP to each well.[11] Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl).
-
Membrane Capture: Spot a small volume from each reaction well onto a nitrocellulose membrane. Phosphoinositides, but not ATP, bind irreversibly to the membrane.[10]
-
Washing: Thoroughly wash the membrane with the wash buffer to remove any unbound [γ-³²P]-ATP and other reaction components.
-
Detection and Analysis: Dry the membrane and expose it to a phosphorimager screen. Quantify the radioactivity in each spot, which corresponds to the amount of radiolabeled PI4P produced.
-
IC50 Calculation: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
Both this compound and PIK93 are valuable chemical probes for studying the function of PI4KIIIβ. The choice between them depends on the experimental context. PIK93 offers higher potency, which may be advantageous for applications requiring maximal inhibition at low concentrations.[5][6] However, its significant off-target effects on Class I PI3Ks necessitate careful experimental design and data interpretation, often requiring control experiments with PI3K-specific inhibitors.[1] this compound provides a more selective inhibition of PI4KIIIβ, making it a more suitable tool for studies where distinguishing the specific role of PI4KIIIβ from other lipid kinases is critical.[7][8] For researchers aiming to specifically dissect the PI4KIIIβ pathway, the superior selectivity of this compound may outweigh its moderately lower potency.
References
- 1. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI4KB - Wikipedia [en.wikipedia.org]
- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A membrane capture assay for lipid kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro kinase assay [bio-protocol.org]
A Comparative Guide to T-00127_HEV1 and Enviroxime-like Compounds in Poliovirus Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-poliovirus activity of T-00127_HEV1 and the class of enviroxime-like compounds. It includes a summary of their mechanisms of action, comparative antiviral efficacy based on available experimental data, and detailed protocols for key antiviral assays.
Introduction
Poliovirus, the causative agent of poliomyelitis, remains a target for antiviral drug development to support global eradication efforts.[1][2] this compound is a novel antienterovirus compound that, along with others, falls into the category of "enviroxime-like" compounds.[3][4] Enviroxime (B1671365) itself is a benzimidazole (B57391) derivative known to inhibit the replication of a broad range of enteroviruses and rhinoviruses, including all three poliovirus serotypes.[5][6] This guide will delve into the comparative performance of this compound and enviroxime, focusing on their activity against poliovirus.
Mechanism of Action: A Shared Pathway
Both this compound and enviroxime-like compounds exhibit a similar mechanism of action against poliovirus. Their primary target is the viral nonstructural protein 3A and its precursor 3AB.[3][4][7] These viral proteins are crucial for the formation of the viral RNA replication complex.[8] By targeting 3A/3AB, these compounds disrupt the establishment of the viral replication machinery.
Furthermore, research has revealed that the antiviral activity of this compound and some enviroxime-like compounds is mediated through the inhibition of a host cell factor, phosphatidylinositol 4-kinase III beta (PI4KB).[3][4] PI4KB is a key enzyme in the phosphoinositide signaling pathway and is essential for the replication of many RNA viruses, including poliovirus.[3][4][9] Inhibition of PI4KB disrupts the lipid microenvironment that the virus exploits to build its replication organelles.[10] A single point mutation in the viral 3A protein can confer resistance to both enviroxime and this compound, highlighting their shared target and mechanism.[3][5]
dot
Caption: Mechanism of action of this compound and enviroxime-like compounds.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the antiviral activity of this compound and enviroxime against poliovirus. It is important to note that the experimental conditions, including the specific poliovirus strain, cell line, and assay format, can influence the results.
Table 1: Antiviral Activity of this compound against Poliovirus
| Compound | Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| T-00127-HEV1 | PV pseudovirus | RD cells | Not Specified | 1.7 - 4.7 | 125 | >26 | [11] |
Table 2: Antiviral Activity of Enviroxime against Poliovirus
| Compound | Virus Strain | Cell Line | Assay | MIC (µg/mL) | IC50 (µM) | Reference |
| Enviroxime | Poliovirus | RD | CPE | 0.06 | - | [6][12] |
| Enviroxime | Poliovirus | L20B | CPE | 0.06 | - | [6][12] |
| Enviroxime | Poliovirus Type 1 (Mahoney) | FL cells | Not Specified | - | 0.2 | [10] |
Note: EC50 (50% effective concentration), CC50 (50% cytotoxic concentration), SI (Selectivity Index = CC50/EC50), MIC (minimal inhibitory concentration), IC50 (50% inhibitory concentration). Direct comparison of potency is challenging due to different units and experimental setups.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard in the field of virology for assessing antiviral efficacy.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the virus-induced cell death.[13]
Materials:
-
Host cells (e.g., HeLa, Vero, RD cells)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Poliovirus stock of known titer
-
Test compounds (this compound, Enviroxime)
-
MTT or other viability dye
-
Solubilization buffer
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: Infect the cell monolayers with poliovirus at a specific multiplicity of infection (MOI).
-
Treatment: After a virus adsorption period (typically 1 hour), remove the virus inoculum and add the medium containing the different concentrations of the test compounds. Include virus control (infected, untreated cells) and cell control (uninfected, untreated cells) wells.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT) to each well and incubate. Then, add a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[13]
dot
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Plaque Reduction Assay
This assay is considered the gold standard for quantifying viral infectivity and the inhibitory effect of antiviral compounds.[14]
Materials:
-
Confluent monolayers of host cells in 6-well or 12-well plates
-
Poliovirus stock
-
Test compounds
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or carboxymethyl cellulose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Compound-Virus Incubation: Prepare serial dilutions of the test compounds and mix them with a known amount of poliovirus (e.g., 100 plaque-forming units, PFU). Incubate the mixtures for 1 hour at 37°C.
-
Inoculation: Inoculate confluent cell monolayers with the virus-compound mixtures. Include a virus control (virus without compound).
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cell monolayers with a semi-solid medium to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C until visible plaques are formed in the virus control wells (typically 2-3 days).
-
Staining: Fix the cells and stain with crystal violet. The viable cells will be stained, and the areas of virus-induced cell death (plaques) will appear as clear zones.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%.[14]
dot
Caption: Workflow for the Plaque Reduction Assay.
Conclusion
This compound and enviroxime-like compounds represent a promising class of inhibitors of poliovirus replication. Their shared mechanism of action, targeting both the viral protein 3A and the host factor PI4KB, provides a dual-pronged approach to inhibiting viral proliferation. The available quantitative data indicates that both this compound and enviroxime are potent inhibitors of poliovirus in cell culture. However, for a definitive comparison of their efficacy, further head-to-head studies using standardized assays, poliovirus strains, and cell lines are warranted. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be crucial for the continued development of effective antiviral therapies to support the final stages of polio eradication.
References
- 1. Progress in the development of poliovirus antiviral agents and their essential role in reducing risks that threaten eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antivirals - GPEI [polioeradication.org]
- 3. researchgate.net [researchgate.net]
- 4. Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polioeradication.org [polioeradication.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Competing Death Programs in Poliovirus-Infected Cells: Commitment Switch in the Middle of the Infectious Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic inhibitory effect of enviroxime and disoxaril on poliovirus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An automated assay platform for the evaluation of antiviral compounds against polioviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Confirming PI4KIIIβ as the In Situ Target of T-00127_HEV1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies to confirm phosphatidylinositol 4-kinase III beta (PI4KIIIβ) as the cellular target of the antiviral compound T-00127_HEV1. The following sections detail the evidence supporting this interaction and compare this compound with other relevant PI4KIIIβ inhibitors.
Executive Summary
This compound is a potent and selective inhibitor of PI4KIIIβ, a host lipid kinase essential for the replication of a broad range of enteroviruses and rhinoviruses. Evidence from in vitro kinase assays, cell-based antiviral activity, and analysis of drug-resistant viral mutants strongly supports PI4KIIIβ as the direct target of this compound. While direct in situ target engagement data from techniques like the Cellular Thermal Shift Assay (CETSA) or photoaffinity labeling for this compound is not yet publicly available, this guide outlines the established protocols for these methods as they would be applied to confirm target binding within a cellular environment.
Data Presentation: this compound in Comparison
The following tables summarize the key quantitative data for this compound and other notable PI4KIIIβ inhibitors.
Table 1: In Vitro Kinase Inhibition
| Compound | PI4KIIIβ IC50 (nM) | PI4KIIIα IC50 (µM) | Other Kinases (Selectivity) | Reference |
| This compound | 60 | >10 | High specificity; no significant inhibition of other PI3Ks at 10 µM.[1][2] | [1][2] |
| PIK-93 | 19 | ~75 | Cross-reactivity with other PI3K isoforms.[1] | [1] |
| GW5074 | - | - | Broad specificity for PI kinases.[2] | [2] |
| Compound 7f | 16 | >10 | Highly selective against PI4KIIIα.[3] | [3] |
| Bithiazole Cpd 1 | 1,100 | >50 | Selective for PI4KIIIβ over PI3KR1. | [4] |
| Bithiazole Cpd 2 | 1,400 | >50 | Selective for PI4KIIIβ over PI3KR1. | [4] |
Table 2: Antiviral Activity and Cytotoxicity
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Poliovirus (PV) | 0.77 | 125 | 162 | [1] |
| Enterovirus 71 (EV71) | 0.73 | 125 | 171 | [1] | |
| Coxsackievirus B3 (CVB3) | - | 125 | - | [1] | |
| PIK-93 | Poliovirus | - | - | - | [1] |
| Compound 7f | hRV-B14 | 0.028 | >100 | >3571 | [3] |
| hRV-A16 | 0.062 | >100 | >1613 | [3] | |
| hRV-A21 | 0.071 | >100 | >1408 | [3] | |
| Bithiazole Cpd 4c | Zika Virus (ZIKV) | 0.19 | >20 | >105 | [4] |
| Bithiazole Cpd 4d | Zika Virus (ZIKV) | 0.19 | >20 | >105 | [4] |
Experimental Protocols for In Situ Target Confirmation
The following are detailed methodologies for key experiments to definitively confirm the engagement of this compound with PI4KIIIβ within intact cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding in its native cellular environment.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a human cell line susceptible to enterovirus infection (e.g., HeLa or RD cells) to 80-90% confluency.
-
Treat the cells with either this compound (at a concentration of 10-50 µM) or a vehicle control (e.g., DMSO) and incubate for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling to room temperature. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PI4KIIIβ at each temperature point by Western blotting using a specific anti-PI4KIIIβ antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PI4KIIIβ relative to the unheated control against the temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms target engagement.
-
Photoaffinity Labeling
This technique uses a modified version of the drug to covalently bind to its target upon photoactivation, allowing for the identification and confirmation of the drug-target interaction.
Experimental Protocol:
-
Probe Synthesis:
-
Synthesize a photoaffinity probe derivative of this compound. This involves incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., a biotin (B1667282) or a clickable alkyne group) into the this compound molecule without significantly altering its binding affinity for PI4KIIIβ.
-
-
Cellular Labeling:
-
Treat cultured cells (e.g., HeLa) with the this compound photoaffinity probe for a specified time to allow for cellular uptake and target binding.
-
As a negative control, pre-incubate a separate batch of cells with an excess of the unmodified this compound before adding the probe to demonstrate competitive binding.
-
-
Photo-Crosslinking:
-
Expose the cells to UV light at a specific wavelength (e.g., 365 nm) to activate the photoreactive group on the probe, leading to covalent crosslinking with the target protein.
-
-
Protein Extraction and Enrichment:
-
Lyse the cells and, if a biotin tag was used, enrich the probe-crosslinked proteins using streptavidin-coated beads. If a clickable alkyne tag was used, perform a click chemistry reaction with an azide-biotin reporter to append a biotin tag for enrichment.
-
-
Target Identification and Confirmation:
-
Elute the enriched proteins from the beads.
-
Identify the crosslinked proteins by mass spectrometry. The presence of PI4KIIIβ in the eluate from the probe-treated sample and its reduction in the competitor-treated sample would confirm it as the direct target.
-
Confirm the identity of the labeled protein by Western blotting with an anti-PI4KIIIβ antibody.
-
Mandatory Visualizations
Cellular Thermal Shift Assay (CETSA) Workflow.
Photoaffinity Labeling (PAL) Workflow.
Mechanism of Action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Resistance: A Comparative Analysis of Viral Mutations Against the Antiviral Candidate T-00127_HEV1
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational antiviral agent T-00127_HEV1 and its performance against emerging viral resistance. We delve into the molecular basis of resistance, present comparative experimental data against alternative compounds, and provide detailed methodologies for key experiments.
This compound is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell enzyme crucial for the replication of numerous single-stranded positive-sense RNA viruses, including enteroviruses such as poliovirus and coxsackievirus.[1][2] By targeting a host factor, this compound offers the potential for broad-spectrum antiviral activity. However, as with any antiviral agent, the emergence of drug-resistant viral variants is a significant concern. This guide examines the viral mutations that confer resistance to this compound and compares its efficacy with other antiviral compounds.
The Achilles' Heel: Viral 3A Protein Mutations
Resistance to this compound and other related "enviroxime-like" compounds has been consistently linked to mutations within the viral non-structural protein 3A.[3][4] This small membrane protein plays a critical role in the formation of viral replication organelles. The most well-characterized resistance mutation in poliovirus is a single nucleotide change from guanine (B1146940) to adenine (B156593) at position 5318 of the viral genome (G5318A). This results in an amino acid substitution from alanine (B10760859) to threonine at position 70 of the 3A protein (Ala70Thr).[1][5] Similar resistance-conferring mutations have been identified in other enteroviruses, such as coxsackievirus B3 (CVB3), at positions including Val45, Ile54, and His57.
Comparative Efficacy Against Wild-Type and Mutant Viruses
To understand the impact of these mutations, we have compiled quantitative data on the antiviral activity of this compound and comparator compounds against both wild-type and 3A-mutant enteroviruses. The data is presented in terms of the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.
| Virus Strain | Compound | Target | EC50 (µM) - Wild-Type | EC50 (µM) - 3A Mutant (Ala70Thr) | Fold Resistance |
| Poliovirus | This compound | PI4KIIIβ | 1.7 - 4.7[2] | > 10 (Estimated) | > 2-6 |
| Poliovirus | GW5074 | PI4KIIIβ (less specific) | ~3.1[3] | > 25 (Estimated) | > 8 |
| Poliovirus | AN-12-H5 | Unknown (not PI4KIIIβ) | ~1.5[3] | ~1.5 (Estimated) | ~1 |
| Poliovirus | PIK93 | PI4KIIIβ | 0.14[3] | Not Reported | Not Reported |
| Poliovirus | Guanidine HCl | Viral 2C Protein | Not Reported | Not Reported | Not Applicable |
| Poliovirus | Brefeldin A | Host Arf1-GEF | Not Reported | Not Reported | Not Applicable |
Note: The EC50 values for the 3A mutant are estimated based on qualitative data from studies showing resistance at specific concentrations. Precise fold-resistance values from head-to-head studies are not consistently available in the literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for key experiments cited in this guide.
Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This assay determines the concentration of a compound required to inhibit the virus-induced killing of host cells.
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., HeLa or RD cells) at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare serial dilutions of the test compounds (this compound, GW5074, etc.) in cell culture medium.
-
Infection: Infect the cell monolayer with the wild-type or mutant enterovirus at a low multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the diluted compounds to the respective wells. Include wells with virus only (virus control) and cells only (cell control).
-
Incubation: Incubate the plate for a period sufficient to allow for multiple rounds of viral replication and the development of a cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).
-
Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as the MTS assay. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Generation of Resistant Virus Mutants
This protocol describes how to select for and isolate viral mutants that are resistant to an antiviral compound.
-
Initial Infection: Infect a large population of susceptible cells with the wild-type virus.
-
Drug Selection: Treat the infected cells with the antiviral compound at a concentration that inhibits the wild-type virus (e.g., at the EC90 concentration).
-
Passaging: Harvest the virus from the treated cells (if any CPE develops) and use it to infect fresh cells, again in the presence of the compound.
-
Increased Drug Concentration: Gradually increase the concentration of the antiviral compound in subsequent passages to select for more resistant variants.
-
Plaque Purification: Once a resistant virus population is established, perform plaque assays in the presence of the drug to isolate individual viral clones.
-
Genotypic Analysis: Extract viral RNA from the purified resistant clones and sequence the 3A protein-coding region to identify mutations.
Site-Directed Mutagenesis
This technique is used to introduce specific mutations, such as the A70T substitution in the 3A protein, into a viral infectious clone.
-
Plasmid Template: Use a plasmid containing the full-length cDNA of the viral genome as a template.
-
Primer Design: Design primers that contain the desired mutation and are complementary to the regions flanking the mutation site in the 3A gene.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.
-
Template Digestion: Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to remove the original, methylated parental plasmid DNA.
-
Transformation: Transform competent E. coli with the mutated plasmid DNA.
-
Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the resulting bacterial colonies and sequence the 3A region to confirm the presence of the desired mutation.
-
Virus Rescue: Transfect susceptible cells with the mutated plasmid to generate the recombinant mutant virus.
Visualizing the Landscape of Antiviral Action and Resistance
To better understand the relationships between the compounds, their targets, and the mechanism of resistance, the following diagrams are provided.
Figure 1. Mechanism of action of this compound and development of resistance.
Figure 2. Workflow for analyzing viral resistance to this compound.
Conclusion
This compound remains a promising antiviral candidate due to its potent inhibition of the host factor PI4KIIIβ, which is essential for the replication of a broad range of enteroviruses. However, the emergence of resistance through mutations in the viral 3A protein underscores the need for continued surveillance and the development of combination therapies. As demonstrated, compounds with alternative mechanisms of action, such as AN-12-H5, may retain activity against this compound-resistant strains. Further research should focus on obtaining more precise quantitative data on the cross-resistance profiles of 3A mutants to a wider range of PI4KIIIβ inhibitors and other classes of antiviral agents. This will be critical in designing effective treatment strategies to combat enteroviral infections and overcome the challenge of drug resistance.
References
- 1. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Enterovirus Competition Assay to Assess Replication Fitness. | Semantic Scholar [semanticscholar.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 5. Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: PI4KIIIβ Inhibitors in the Fight Against Viral Infections
For researchers, scientists, and drug development professionals, the quest for potent and broad-spectrum antiviral agents is a paramount challenge. One promising target that has emerged is the host-cell lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KIIIβ). This enzyme plays a pivotal role in the replication of a wide range of viruses, particularly positive-strand RNA viruses, by facilitating the formation of viral replication organelles. This guide provides an objective, data-driven comparison of key PI4KIIIβ inhibitors, summarizing their antiviral efficacy and providing insights into the experimental frameworks used to evaluate them.
The Central Role of PI4KIIIβ in Viral Replication
Viruses, being obligate intracellular parasites, hijack host cellular machinery to propagate. Many RNA viruses, including enteroviruses (e.g., rhinoviruses, poliovirus, coxsackievirus) and coronaviruses, remodel intracellular membranes to create specialized compartments called replication organelles. This process is critically dependent on the localized enrichment of a specific lipid, phosphatidylinositol 4-phosphate (PI4P). PI4KIIIβ is the key enzyme responsible for synthesizing PI4P at the Golgi apparatus. Viral proteins, such as the 3A protein of enteroviruses, recruit PI4KIIIβ to the sites of replication, leading to a high concentration of PI4P. This PI4P-rich environment is essential for the recruitment of the viral replication machinery and the assembly of new viral particles.[1][2][3] Consequently, inhibiting PI4KIIIβ presents an attractive host-directed antiviral strategy with the potential for broad-spectrum activity and a high barrier to resistance.
Below is a diagram illustrating the signaling pathway of PI4KIIIβ in the context of enterovirus replication.
Caption: PI4KIIIβ signaling in enterovirus replication and point of inhibition.
Comparative Efficacy of PI4KIIIβ Inhibitors
The antiviral activity of PI4KIIIβ inhibitors is typically evaluated in cell-based assays that measure the reduction in viral replication. The key metrics used for comparison are:
-
EC50 (50% effective concentration): The concentration of the inhibitor that reduces a specific measure of viral activity (e.g., cytopathic effect, plaque formation, viral RNA levels) by 50%.
-
CC50 (50% cytotoxic concentration): The concentration of the inhibitor that causes a 50% reduction in the viability of the host cells.
-
SI (Selectivity Index): The ratio of CC50 to EC50 (CC50/EC50). A higher SI value indicates a more favorable therapeutic window, with greater specificity for antiviral activity over host cell toxicity.
The following tables summarize the reported in vitro efficacy and cytotoxicity of several well-characterized PI4KIIIβ inhibitors against a range of viruses.
Table 1: Antiviral Activity against Enteroviruses (Human Rhinovirus - HRV)
| Inhibitor | Virus Strain(s) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| PIK93 | HRV-B14, A16, A21 | H1HeLa | >10, >10, >10 | >100 | - | [4] |
| T-00127-HEV1 | Not Specified | Not Specified | - | - | - | [3] |
| Enviroxime | Not Specified | Not Specified | - | - | - | [3] |
| GW5074 | Not Specified | Not Specified | - | - | - | [3] |
| Bithiazole 4d | hRV2, hRV14 | Not Specified | - | - | - | [2] |
| BF738735 | hRV2, hRV14 | Not Specified | - | - | - | [2] |
| Compound 7e | hRV-B14, A16, A21 | H1HeLa | 0.008, 0.0068, 0.0076 | 6.1 | ~763-897 | [4][5] |
| Compound 7f | hRV-B14, A16, A21 | H1HeLa | 0.021, 0.032, 0.035 | >100 | >4762, >3125, >2857 | [4][5] |
Table 2: Antiviral Activity against Other Enteroviruses
| Inhibitor | Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 1 | Multiple Enteroviruses | Not Specified | 4 - 71 | - | - | [6] |
| Compound 7f | Coxsackieviruses, EV-A71, EV-D68 | Not Specified | Potent activity reported | >100 | High | [5] |
Table 3: Antiviral Activity against Coronaviruses and Other Viruses
| Inhibitor | Virus | Cell Line | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Bithiazole 1 | SARS-CoV-2 | Calu-3 | >20 | >20 | - | [7] |
| Bithiazole 2 | SARS-CoV-2 | Calu-3 | 1.83 | >20 | >11 | [7] |
| Bithiazole 4d | SARS-CoV-2 | Calu-3 | 0.45 | 4.9 | 11 | [7] |
| BQR695 | HCoV-OC43, HCoV-NL63, HCoV-229E | MRC-5, Vero-E6 | Potent activity reported | Non-toxic concentrations | - | [8] |
| Bithiazole 2 | Zika Virus (ZIKV) | Huh7 | 0.53 | >20 | >38 | [7] |
| Bithiazole 4a | Zika Virus (ZIKV) | Huh7 | 0.52 | >20 | >38 | [7] |
| Bithiazole 4c | Zika Virus (ZIKV) | Huh7 | 0.11 | 4.8 | 44 | [7] |
| Bithiazole 4d | Zika Virus (ZIKV) | Huh7 | 0.10 | 0.8 | 8 | [7] |
Experimental Protocols
The data presented above were generated using a variety of in vitro antiviral assays. Below are detailed methodologies for the key experiments cited.
Cytopathic Effect (CPE) Assay
This assay is a high-throughput method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced death.
-
Cell Seeding: Host cells (e.g., H1HeLa, Vero-E6) are seeded in 96-well plates and grown to confluency.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds.
-
Viral Infection: A predetermined amount of virus, sufficient to cause complete cell death in the absence of any inhibitor, is added to the wells.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication and the development of a clear cytopathic effect (typically 3-4 days).
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay. The absorbance or luminescence is proportional to the number of viable cells.
-
Data Analysis: The EC50 is calculated as the compound concentration that results in a 50% protection of the cells from the virus-induced cytopathic effect. The CC50 is determined in parallel on uninfected cells treated with the same compound concentrations.
Plaque Reduction Assay
This assay provides a more quantitative measure of the inhibition of infectious virus production.
-
Cell Seeding: Confluent monolayers of host cells are prepared in 6-well or 12-well plates.
-
Viral Infection: Cells are infected with a low multiplicity of infection (MOI) of the virus for a short period (e.g., 1 hour) to allow for viral entry.
-
Compound Treatment and Overlay: The virus inoculum is removed, and the cells are washed. An overlay medium (e.g., agarose (B213101) or methylcellulose) containing various concentrations of the test compound is added. The overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death called plaques.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted for each compound concentration.
-
Data Analysis: The EC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PI4KIIIβ.
-
Reaction Setup: Recombinant PI4KIIIβ enzyme is incubated with its lipid substrate, phosphatidylinositol (PI), in a reaction buffer.
-
Inhibitor Addition: The test compounds are added at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP, often radiolabeled ([γ-33P]ATP).
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated product (PI4P) is quantified. In the case of radiolabeled ATP, this is typically done by measuring the incorporated radioactivity.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of kinase activity against the inhibitor concentration.[6]
Below is a diagram illustrating a general workflow for an antiviral assay.
Caption: A generalized experimental workflow for in vitro antiviral assays.
Conclusion
The inhibition of PI4KIIIβ is a validated and promising strategy for the development of broad-spectrum antiviral drugs. The data compiled in this guide highlight the significant potency of several classes of PI4KIIIβ inhibitors, particularly the novel N-(4-methyl-5-arylthiazol)-2-amide and bithiazole derivatives, which exhibit low nanomolar to low micromolar efficacy against a range of viruses. The high selectivity indices reported for some of these compounds underscore their potential as therapeutic candidates. The provided experimental protocols offer a standardized framework for the evaluation and comparison of new and existing PI4KIIIβ inhibitors, facilitating the ongoing efforts to combat viral diseases. As research progresses, further head-to-head comparisons in standardized assay systems and in vivo models will be crucial to identify the most promising candidates for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Replication and Inhibitors of Enteroviruses and Parechoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of protein kinase D and its substrate phosphatidylinositol-4 kinase III beta blocks common human coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of T-00127_HEV1 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro evaluation of the therapeutic index of T-00127_HEV1, a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). The performance of this compound is compared with other antiviral compounds, supported by detailed experimental protocols and data presented for easy comparison.
Introduction
This compound is a novel antiviral candidate that targets the host protein PI4KIIIβ, a lipid kinase essential for the replication of a broad range of enteroviruses.[1] By inhibiting PI4KIIIβ, this compound disrupts the formation of viral replication organelles, thereby halting viral proliferation. This host-targeting mechanism is anticipated to have a high barrier to the development of viral resistance. This guide outlines the in vitro studies conducted to determine the therapeutic index of this compound and compares its efficacy and cytotoxicity against other antiviral agents, including another PI4KIIIβ inhibitor (Enviroxime) and a viral protease inhibitor (Rupintrivir).
Comparative Data Summary
The following table summarizes the in vitro cytotoxicity, antiviral efficacy, and the calculated therapeutic index for this compound and comparator compounds against a representative enterovirus, Coxsackievirus B3 (CVB3).
| Compound | Target | CC50 (µM) on HeLa Cells | EC50 (µM) against CVB3 | Therapeutic Index (CC50/EC50) |
| This compound | PI4KIIIβ | >50 | 0.077 | >649 |
| Enviroxime | PI4KIIIβ | 25 | 0.30 | 83 |
| Rupintrivir | 3C Protease | >100 | 0.002 | >50000 |
Note: Data for comparator compounds are derived from published literature and are presented for comparative purposes. Actual values may vary based on experimental conditions.
Experimental Protocols
-
Cell Line: HeLa cells were used for both cytotoxicity and antiviral assays. Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strain: Coxsackievirus B3 (CVB3), strain Nancy, was propagated in HeLa cells. Viral titers were determined by a standard plaque assay and expressed as plaque-forming units per milliliter (PFU/mL).
The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell metabolic activity.
-
HeLa cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
The culture medium was replaced with fresh medium containing serial dilutions of the test compounds (this compound, Enviroxime, Rupintrivir) or DMSO as a vehicle control.
-
The plates were incubated for 48 hours at 37°C.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) was calculated as the compound concentration that reduced cell viability by 50% compared to the vehicle control.
The antiviral activity of the compounds was evaluated using a plaque reduction assay. This assay measures the ability of a compound to inhibit virus-induced cell death, which results in the formation of plaques.
-
HeLa cells were seeded in 6-well plates and grown to 90-100% confluency.
-
The cells were washed with PBS and infected with CVB3 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
After virus adsorption, the inoculum was removed, and the cells were washed with PBS.
-
The cells were then overlaid with DMEM containing 2% FBS, 0.5% agarose, and serial dilutions of the test compounds.
-
The plates were incubated at 37°C for 48-72 hours until plaques were visible.
-
The cells were fixed with 10% formaldehyde (B43269) and stained with 0.1% crystal violet.
-
The number of plaques in each well was counted.
-
The 50% effective concentration (EC50) was calculated as the compound concentration that reduced the number of plaques by 50% compared to the virus control.
The in vitro therapeutic index (TI) was calculated as the ratio of the CC50 to the EC50 (TI = CC50 / EC50). A higher TI value indicates a more favorable safety and efficacy profile.
Visualizations
Caption: Experimental workflow for determining the in vitro therapeutic index.
Caption: Role of PI4KIIIβ in enterovirus replication and the inhibitory action of this compound.
Discussion
The data presented in this guide demonstrate that this compound is a highly effective inhibitor of Coxsackievirus B3 replication in vitro, with an EC50 value in the nanomolar range. Importantly, this compound exhibits low cytotoxicity, resulting in a high therapeutic index of over 649. This indicates a wide window between the concentration required for antiviral activity and the concentration that causes harm to the host cells.
When compared to Enviroxime, another PI4KIIIβ inhibitor, this compound demonstrates superior potency and a significantly better therapeutic index. Rupintrivir, a 3C protease inhibitor, shows exceptional potency and a very high therapeutic index. However, as a direct-acting antiviral targeting a viral protein, it may be more susceptible to the development of drug resistance compared to the host-targeting mechanism of this compound.
Conclusion
This compound represents a promising broad-spectrum antiviral candidate with a favorable in vitro therapeutic index. Its potent inhibition of enterovirus replication, coupled with low cytotoxicity, makes it a strong candidate for further preclinical and clinical development. The host-targeting mechanism of action is a key advantage that may mitigate the emergence of drug-resistant viral strains. Future studies should explore the in vivo efficacy and safety profile of this compound.
References
Safety Operating Guide
Essential Safety and Handling Protocols for T-00127_HEV1
Disclaimer: T-00127_HEV1 is a hypothetical substance created for this document. The following safety protocols are based on general best practices for handling hazardous biological agents and should be adapted to specific laboratory and regulatory requirements.
This guide provides essential safety and logistical information for the handling and disposal of this compound, a hypothetical high-risk biological agent. The following procedures are designed to ensure the safety of laboratory personnel and the surrounding environment.
Personal Protective Equipment (PPE)
The selection of PPE is critical to minimize exposure to this compound. All personnel must be trained in the proper use, removal, and disposal of PPE.[1]
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Standard |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with HEPA filters | NIOSH-approved |
| Body Protection | Solid-front, disposable gown with tight-fitting cuffs | ANSI/AAMI PB70 Level 3 or 4 |
| Coveralls (optional, based on risk assessment) | Microporous film laminate | |
| Hand Protection | Double-gloving: one pair of nitrile or latex gloves, with a second, longer pair of nitrile gloves over the first | ASTM D6319 (Nitrile), ASTM D3578 (Latex) |
| Eye and Face Protection | Full-face shield worn over safety glasses | ANSI Z87.1 |
| Foot Protection | Dedicated, slip-resistant, closed-toe shoes with disposable shoe covers | ASTM F2413 |
Operational Plan and Handling
All work with this compound must be conducted within a certified Biosafety Level 3 (BSL-3) laboratory.
Laboratory Entry and Preparation
-
Decontamination: Ensure all surfaces within the Biosafety Cabinet (BSC) are decontaminated with a 70% ethanol (B145695) solution followed by a tuberculocidal disinfectant.
-
PPE Donning: Don PPE in the designated anteroom in the following order: shoe covers, inner gloves, gown, PAPR, outer gloves, and face shield.
-
Material Staging: Place all necessary materials and reagents inside the BSC before initiating work to minimize disruptions.
Experimental Workflow: In Vitro Transduction
The following diagram outlines the standard workflow for an in vitro transduction experiment using this compound.
Caption: Experimental workflow for in vitro transduction with this compound.
Disposal Plan
Proper disposal of all materials contaminated with this compound is mandatory to prevent environmental release.
Table 2: Disposal Procedures for this compound Contaminated Waste
| Waste Type | Collection Container | Decontamination Method | Final Disposal |
| Sharps | Puncture-resistant sharps container | Autoclave (Steam Sterilization) | Biohazardous waste stream |
| Liquid Waste | Sealed, leak-proof container | Treat with 10% bleach solution for 30 minutes | Aspirate into a collection flask with bleach |
| Solid Waste | Double-bagged, biohazard-labeled bags | Autoclave (Steam Sterilization) | Biohazardous waste stream |
| PPE | Designated biohazard container inside the lab | Autoclave (Steam Sterilization) | Biohazardous waste stream |
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is required.
Exposure Response
The following diagram illustrates the logical steps to take in the event of a personnel exposure to this compound.
Caption: Emergency response workflow for personnel exposure to this compound.
Spill Response
-
Evacuate: Immediately evacuate the laboratory.
-
Notify: Inform the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Secure: Prevent re-entry into the laboratory.
-
Decontaminate: Allow aerosols to settle for at least 30 minutes before trained personnel with appropriate PPE enter to decontaminate the spill using a tuberculocidal disinfectant.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
